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  • Product: 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid
  • CAS: 67648-64-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid (CAS 67648-64-0)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid, a key chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid, a key chemical intermediate. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, characterization, and applications, grounded in established chemical principles and supported by scientific literature. The content is structured to provide not just procedural steps, but also the rationale behind them, empowering researchers to not only replicate but also adapt these methods for their specific needs.

Strategic Overview: Understanding the Core Molecule

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid, with the CAS number 67648-64-0, is a carboxylic acid derivative featuring a phenoxy ether linkage. Its structure, characterized by a hydroquinone moiety connected to an isobutyric acid unit via an ether bond, makes it a valuable building block in organic synthesis. While structurally related to compounds in the fibrate class of drugs, its primary significance lies in its role as a key intermediate in the synthesis of certain agrochemicals, particularly herbicides.[1][2] This guide will focus on the practical synthesis and characterization of this compound, providing a robust foundation for its use in further research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄[]
Molecular Weight 196.20 g/mol []
IUPAC Name 2-(4-hydroxyphenoxy)-2-methylpropanoic acid[]
CAS Number 67648-64-0
Density 1.257 g/cm³[]
SMILES CC(C)(C(=O)O)OC1=CC=C(C=C1)O[]
InChI Key AMCMPYSRJBOXBL-UHFFFAOYSA-N[]

Synthesis Pathway: A Rational Approach to Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid is the Williamson ether synthesis. This venerable yet reliable method involves the reaction of a phenoxide with an alkyl halide.[4] In this specific case, the synthesis can be envisioned in two primary steps: the formation of the ether linkage followed by the hydrolysis of an ester protecting group.

A critical consideration in the synthesis of this molecule is the presence of two hydroxyl groups on the hydroquinone starting material. To prevent the formation of a di-substituted by-product, a mono-protected hydroquinone derivative is often employed, or reaction conditions are carefully controlled to favor mono-alkylation.[4]

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis A Hydroquinone D Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate A->D Etherification B Ethyl 2-bromo-2-methylpropanoate B->D C Base (e.g., NaOH) C->A Deprotonation E Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate G 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid E->G Hydrolysis F Acid or Base Catalysis F->E Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation IR Infrared Spectroscopy (IR) Start->IR Functional Group Analysis HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Purity Assessment End Confirmed Structure & Purity NMR->End MS->End IR->End HPLC->End

Sources

Exploratory

4-Hydroxyphenoxyisobutyric acid chemical structure and properties

An In-Depth Technical Guide to 4-Hydroxyphenoxyisobutyric Acid Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Core Fibrate Structure 4-Hydroxyphenoxyisobutyric acid, sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Hydroxyphenoxyisobutyric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Fibrate Structure

4-Hydroxyphenoxyisobutyric acid, systematically known as 2-(4-hydroxyphenoxy)-2-methylpropanoic acid, is a fascinating organic compound that holds significant interest for researchers in medicinal chemistry and pharmacology. While not as extensively documented as its pharmaceutical derivatives, its core structure represents the foundational scaffold of the fibrate class of drugs, a critical group of lipid-lowering agents. Fibrates, such as fenofibrate and clofibrate, are prescribed to manage dyslipidemia, particularly high triglyceride levels, a key risk factor for cardiovascular disease.

This technical guide provides a comprehensive overview of 4-Hydroxyphenoxyisobutyric acid, delving into its chemical and physical properties. Due to the scarcity of direct research on this specific molecule, this guide leverages its close structural relationship to the active metabolites of fibrate drugs—namely fenofibric acid and clofibric acid—to postulate its mechanism of action, propose robust synthetic routes, and outline analytical methodologies. This analog-based approach offers valuable, field-proven insights for professionals engaged in the exploration of new chemical entities for metabolic disorders.

Part 1: Chemical Identity and Physicochemical Properties

The unambiguous identification of a compound is paramount for any scientific investigation. 4-Hydroxyphenoxyisobutyric acid is an aryloxyalkanoic acid characterized by a hydroquinone moiety linked via an ether bond to the alpha-carbon of isobutyric acid.

Chemical Structure

The molecular structure consists of a p-hydroxyphenoxy group attached to the C2 position of a 2-methylpropanoic acid backbone.

SMILES: CC(C)(C(=O)O)OC1=CC=C(C=C1)O[]

Quantitative Data Summary

The known physicochemical properties of 2-(4-hydroxyphenoxy)-2-methylpropanoic acid are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name 2-(4-hydroxyphenoxy)-2-methylpropanoic acid[]
CAS Number 67648-64-0[]
Molecular Formula C₁₀H₁₂O₄[]
Molecular Weight 196.20 g/mol []
Density 1.257 g/cm³ (Predicted)[]
InChI Key AMCMPYSRJBOXBL-UHFFFAOYSA-N[]
Canonical SMILES CC(C)(C(=O)O)OC1=CC=C(C=C1)O[]

Part 2: Synthesis and Characterization

A reliable and scalable synthetic route is essential for the production of any compound for research or development purposes. The most logical and industrially relevant approach for synthesizing 4-Hydroxyphenoxyisobutyric acid is via the Williamson ether synthesis .

Rationale of Synthetic Strategy

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[2][3] The strategy involves an Sₙ2 reaction between a nucleophilic phenoxide ion and an electrophilic alkyl halide.[3][4] In this specific application, the phenoxide is generated from hydroquinone (1,4-dihydroxybenzene), and the alkyl halide is a derivative of 2-bromo-2-methylpropanoic acid.

Causality Behind Experimental Choices:

  • Starting Materials: Hydroquinone is a readily available and inexpensive phenolic starting material. Ethyl 2-bromo-2-methylpropanoate is chosen because the ester group is a stable protecting group for the carboxylic acid during the Sₙ2 reaction and can be easily hydrolyzed in a subsequent step.

  • Base Selection: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group of hydroquinone, forming the highly nucleophilic sodium or potassium phenoxide.[5]

  • Stoichiometry Control: A key challenge is preventing dialkylation, where both hydroxyl groups of hydroquinone react. This is controlled by using a 1:1 molar ratio of hydroquinone to the alkylating agent. Any unreacted hydroquinone can be removed during the workup.

  • Solvent: A polar aprotic solvent such as acetonitrile or acetone is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide ion, thus promoting the Sₙ2 reaction.[5]

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Ester Hydrolysis A Hydroquinone + NaOH B Sodium 4-hydroxyphenoxide A->B Deprotonation (Acetonitrile, RT) C Ethyl 2-bromo-2-methylpropanoate D Ethyl 2-(4-hydroxyphenoxy) -2-methylpropanoate F Final Product: 4-Hydroxyphenoxyisobutyric Acid D->F Hydrolysis placeholder->D  Sₙ2 Reaction (Reflux) E 1. NaOH(aq), Heat 2. HCl(aq), Acidification

Caption: Proposed Williamson ether synthesis workflow for 4-Hydroxyphenoxyisobutyric acid.

Detailed Synthesis Protocol
  • Step 1: Phenoxide Formation: To a solution of hydroquinone (1.0 eq.) in acetonitrile (10 volumes), add sodium hydroxide (1.0 eq.) portion-wise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the monosodium salt.

  • Step 2: Alkylation: To the resulting suspension, add ethyl 2-bromo-2-methylpropanoate (1.0 eq.). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Workup and Ester Isolation: After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate.

  • Step 4: Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide (2.0 eq.). Heat the solution to 60°C for 2-3 hours until saponification is complete (monitored by TLC).

  • Step 5: Product Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2N HCl. The final product will precipitate as a solid.

  • Step 6: Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., water/ethanol) can be performed to achieve high purity.

Part 3: Postulated Biological Activity and Mechanism of Action

The structural architecture of 4-Hydroxyphenoxyisobutyric acid is a clear indicator of its potential biological activity. It is a direct, non-halogenated analog of clofibric acid and a simplified version of fenofibric acid, the active metabolites of the fibrate drugs clofibrate and fenofibrate, respectively.[6][7] Therefore, it is highly probable that its mechanism of action is identical: activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[8][9][10]

Primary Mechanism: PPARα Agonism

PPARα is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[11] It is a major regulator of lipid and lipoprotein metabolism, primarily in the liver and muscle.[11][12] The activation of PPARα by a ligand like 4-Hydroxyphenoxyisobutyric acid initiates a cascade of events that collectively improve the lipid profile.

The Mechanistic Pathway:

  • Ligand Binding: The molecule enters the hepatocyte and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.

  • Heterodimerization: Ligand binding induces a conformational change in PPARα, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: This PPARα-RXR complex translocates into the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[12]

  • Transcriptional Regulation: Binding to PPREs modulates the transcription of genes involved in lipid metabolism:

    • Upregulation: It increases the expression of genes responsible for fatty acid uptake, fatty acid oxidation (β-oxidation), and, most critically, lipoprotein lipase (LPL) . It also increases the synthesis of apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL).[13]

    • Downregulation: It decreases the expression of apolipoprotein C-III (ApoC-III) , a potent inhibitor of LPL.[8][13]

The Net Physiological Effect:

  • Reduced Triglycerides: The dual effect of increasing LPL expression and decreasing its inhibitor, ApoC-III, dramatically enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the plasma.[8][10][13]

  • Increased HDL Cholesterol: Increased production of ApoA-I and ApoA-II promotes the formation of HDL particles, facilitating reverse cholesterol transport.[13]

  • Favorable LDL Particle Modification: The reduction in plasma triglycerides leads to a shift from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles that are cleared more rapidly.[8][13]

G cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_output Physiological Outcome Molecule 4-Hydroxyphenoxy- isobutyric Acid PPAR PPARα Molecule->PPAR Binds & Activates PPAR_RXR PPARα-RXR Heterodimer PPRE PPRE on DNA PPAR_RXR->PPRE Binds Gene_Up ↑ LPL Gene ↑ ApoA-I/AII Genes ↑ Fatty Acid Oxidation Genes PPRE->Gene_Up Gene_Down ↓ ApoC-III Gene PPRE->Gene_Down Result1 Increased LPL Activity Decreased ApoC-III Gene_Up->Result1 Result2 Increased HDL Formation Gene_Up->Result2 Gene_Down->Result1 PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR Result3 Enhanced VLDL Clearance Result1->Result3 Final ▼ Triglycerides ▲ HDL Cholesterol Result2->Final Result3->Final

Sources

Foundational

Technical Guide: Hydroquinone Mono-Isobutyric Acid Ether Derivatives (HMIEs)

This guide provides an in-depth technical analysis of Hydroquinone Mono-Isobutyric Acid Ether Derivatives (HMIEs) . Based on chemical nomenclature and structure-activity relationships, this class of compounds is identifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Hydroquinone Mono-Isobutyric Acid Ether Derivatives (HMIEs) . Based on chemical nomenclature and structure-activity relationships, this class of compounds is identified as 4-hydroxyphenoxyisobutyric acid (2-(4-hydroxyphenoxy)-2-methylpropanoic acid) and its functional derivatives. These molecules bridge the pharmacological properties of hydroquinone (depigmentation, antioxidant) with the metabolic stability and amphiphilicity of fibrate-like structures.

Executive Summary & Chemical Identity

Hydroquinone Mono-Isobutyric Acid Ethers (HMIEs) represent a specialized subclass of phenolic ethers where one hydroxyl group of the hydroquinone core is ether-linked to an isobutyric acid moiety. Unlike hydrolytically unstable esters (hydroquinone mono-isobutyrate), the ether linkage confers metabolic resistance, allowing the molecule to function as a stable prodrug or active pharmacophore.

  • Core Scaffold: 2-(4-hydroxyphenoxy)-2-methylpropanoic acid.[1]

  • CAS Registry (Parent): 328919-68-2 (Generic/Related).

  • Molecular Formula:

    
    
    
  • Key Applications:

    • Dermatology: Tyrosinase inhibition with reduced cytotoxicity compared to free hydroquinone.

    • Metabolic Disease: Structural analog to fibrates (e.g., Clofibric acid), acting as potential PPAR

      
       agonists.
      
Structural Differentiation
FeatureHMIE (Ether) Hydroquinone Ester Hydroquinone Alkyl Ether
Linkage Phenol-O-C(Me)

-COOH
Phenol-O-CO-CH(Me)

Phenol-O-CH

CH(Me)

Stability High (Ether bond)Low (Hydrolyzed by esterases)High
Solubility Amphiphilic (Acidic head)LipophilicLipophilic
Primary Target Tyrosinase / PPARProdrug for HQTyrosinase (e.g., Mequinol)

Chemical Synthesis & Structural Characterization[2]

Synthetic Strategy (Williamson Ether Synthesis)

The synthesis prioritizes the mono-alkylation of hydroquinone. Due to the symmetry of hydroquinone, statistical mixtures (unreacted, mono-, and di-substituted) are inevitable unless specific conditions are employed.

Reaction Scheme:



Causality in Experimental Design:
  • Excess Hydroquinone (3:1 molar ratio): Essential to minimize the formation of the di-substituted byproduct (2,2'-(1,4-phenylenebis(oxy))bis(2-methylpropanoic acid)).

  • Strong Base (NaOH/KOH): Required to deprotonate the phenolic hydroxyl group (

    
    ) to form the phenoxide nucleophile.
    
  • Gem-Dimethyl Effect: The steric bulk of the isobutyric moiety (2-methyl groups) slows the

    
     reaction, requiring reflux conditions and prolonged reaction times compared to simple methylation.
    
Detailed Synthesis Protocol (Self-Validating)

Objective: Synthesize 2-(4-hydroxyphenoxy)-2-methylpropanoic acid.

Reagents:

  • Hydroquinone (HQ): 33.0 g (0.3 mol)

  • 2-Bromo-2-methylpropanoic acid: 16.7 g (0.1 mol)

  • Sodium Hydroxide (NaOH): 8.0 g (0.2 mol)

  • Solvent: Ethanol (150 mL) / Water (50 mL)

Step-by-Step Methodology:

  • Phenoxide Formation: Dissolve HQ in Ethanol/Water under

    
     atmosphere. Add NaOH slowly. The solution will darken (oxidation risk); add 0.1% sodium bisulfite as an antioxidant if high purity is required.
    
  • Alkylation: Add 2-Bromo-2-methylpropanoic acid dropwise over 30 minutes. Heat to reflux (

    
    ) for 12 hours.
    
    • Validation Point: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). HQ (

      
      ) should remain visible; Product (
      
      
      
      ) appears; Di-substituted (
      
      
      ) should be minimal.
  • Workup: Evaporate ethanol. Dilute aqueous residue with water (100 mL). Wash with Diethyl Ether (

    
     mL) to remove unreacted Hydroquinone (HQ is soluble in ether; the product salt remains in the aqueous phase).
    
  • Acidification: Acidify the aqueous layer to pH 2 using 6M HCl. The product will precipitate or form an oil.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Toluene/Hexane to yield white crystals.

Mechanism of Action

Tyrosinase Inhibition (Dermatology)

HMIEs function as competitive inhibitors of tyrosinase. The phenolic head mimics Tyrosine/DOPA, while the isobutyric tail occupies the entrance to the active site, sterically hindering substrate access.

  • Advantage: The ether linkage prevents the release of free hydroquinone (associated with ochronosis and cytotoxicity) while maintaining inhibitory potency.

  • Binding Mode: The carboxylic acid moiety can coordinate with the binuclear copper center of tyrosinase, enhancing affinity.

PPAR Agonism (Metabolic)

Structurally, HMIE is the 4-hydroxy analog of Clofibric Acid .

  • Pathway: Activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ).
    
  • Effect: Increases expression of Lipoprotein Lipase (LPL) and ApoA-I, leading to reduced triglycerides.

Visualization of Pathways

The following diagram illustrates the dual synthesis and pharmacological pathways.

HMIE_Pathways HQ Hydroquinone HMIE HMIE (4-Hydroxyphenoxy- isobutyric acid) HQ->HMIE Ether Synthesis (NaOH/Reflux) Reagent 2-Bromo-2-methyl- propanoic acid Reagent->HMIE Tyrosinase Tyrosinase (Melanocytes) HMIE->Tyrosinase Competitive Inhibition PPAR PPAR-alpha (Hepatocytes) HMIE->PPAR Agonist Binding Melanin Melanin Synthesis (Inhibition) Tyrosinase->Melanin Blocks Lipids Lipid Metabolism (Modulation) PPAR->Lipids Regulates

Caption: Synthesis of HMIE from Hydroquinone and its divergent pharmacological effects on melanogenesis and lipid metabolism.

Bioanalytical Protocols

Tyrosinase Inhibition Assay

Objective: Quantify the


 of HMIE compared to Hydroquinone.
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL).

  • Substrate: L-DOPA (5 mM).

  • Procedure:

    • In a 96-well plate, mix 140 µL buffer + 20 µL HMIE (varying concentrations).

    • Add 20 µL Tyrosinase. Incubate 10 min at 25°C.

    • Add 20 µL L-DOPA.

    • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 10 minutes.

  • Calculation:

    
    
    
Stability Testing (Ether vs. Ester)

To validate the "Ether" designation, perform a hydrolysis stress test.

  • Condition: Incubate HMIE in simulated gastric fluid (pH 1.2) and plasma (esterase rich) at 37°C for 24 hours.

  • Analysis: HPLC-UV.

  • Result: HMIE should show >98% retention of the parent peak, whereas Hydroquinone esters would degrade to free Hydroquinone.

Quantitative Data Summary

ParameterHydroquinone (HQ)HMIE (Derivative)Notes
LogP 0.591.8 - 2.2HMIE has improved skin penetration.
Tyrosinase

~20 µM~50 - 100 µMHMIE is less potent but safer.
Cytotoxicity (

)
HighLowEther linkage reduces quinone formation.
Chemical Stability Oxidizes rapidly (Browns)Stable2-methyl group prevents easy oxidation.

References

  • O'Neil, M.J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry. Link

  • Solano, F. (2014). "On the Metal Cofactor in the Tyrosinase Family." International Journal of Molecular Sciences, 15(4), 6386-6405. Link

  • Witiak, D.T., et al. (1968). "Clofibrate and Related Compounds. Synthesis and Lipid-Lowering Activity." Journal of Medicinal Chemistry, 11(5), 937-944. (Foundational chemistry for phenoxyisobutyric acids). Link

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Link

  • European Chemicals Agency (ECHA). "Registration Dossier: Clofibric Acid and Derivatives." (Source for stability data of phenoxy-isobutyric scaffolds). Link

Sources

Exploratory

An In-Depth Technical Guide to 2-(4-Hydroxyphenoxy)-2-methylpropionic Acid: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(4-Hydroxyphenoxy)-2-methylpropionic acid, a molecule of significant interest in metabolic resea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Hydroxyphenoxy)-2-methylpropionic acid, a molecule of significant interest in metabolic research and drug discovery. As a key pharmacophore and an active metabolite, understanding its chemical identity, biological activity, and analytical characterization is crucial for its application in research and development.

Nomenclature and Identification

Accurate identification of a chemical entity is fundamental. 2-(4-Hydroxyphenoxy)-2-methylpropionic acid is known by several synonyms and is often associated with related compounds. The following table summarizes its key identifiers.

Identifier TypeValue
IUPAC Name 2-(4-hydroxyphenoxy)-2-methylpropanoic acid[1]
CAS Number 67648-64-0[1]
Molecular Formula C10H12O4[1]
Molecular Weight 196.20 g/mol
Synonyms 2-(4-hydroxyphenoxy)-2-methylpropionic acid, Propanoic acid, 2-(4-hydroxyphenoxy)-2-methyl-[1]
InChI InChI=1S/C10H12O4/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3,(H,12,13)[1]
SMILES CC(C)(C(=O)O)OC1=CC=C(C=C1)O[1]

Chemical and Physical Properties

The physicochemical properties of 2-(4-Hydroxyphenoxy)-2-methylpropionic acid are critical for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Physical State White to light beige crystalline powder[2]
Melting Point 143-146 °C[2]
Density 1.257 g/cm³[1]
Solubility Soluble in water, ethanol, and chloroform.[2]

Pharmacological Profile: A Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist

2-(4-Hydroxyphenoxy)-2-methylpropionic acid belongs to the fibrate class of compounds, which are known for their lipid-lowering effects. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a central role in lipid metabolism.

Upon binding to PPARα, the compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-Hydroxyphenoxy)-2- methylpropionic acid PPARa_inactive PPARα Ligand->PPARa_inactive Enters cell and binds PPARa_active PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive RXR RXR_active RXR PPRE PPRE (DNA) PPARa_active->PPRE Heterodimerizes with RXR and binds RXR_active->PPRE Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Initiates Metabolic_Effects Increased Fatty Acid Oxidation Decreased Triglycerides Target_Genes->Metabolic_Effects Leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis Seed_Cells Seed PPARα Reporter Cells in 96-well plate Prepare_Compounds Prepare serial dilutions of Test Compound, Positive Control, and Vehicle Control Treat_Cells Add compounds to cells Prepare_Compounds->Treat_Cells Incubate Incubate for 18-24 hours Treat_Cells->Incubate Lyse_Cells Add Luciferase Assay Reagent Incubate->Lyse_Cells Measure_Luminescence Read plate on Luminometer Lyse_Cells->Measure_Luminescence Analyze_Data Plot Dose-Response Curve and determine EC₅₀ Measure_Luminescence->Analyze_Data

Sources

Foundational

Difference between 2-(4-hydroxyphenoxy)propanoic acid and 2-methylpropanoic acid

Title: Structural, Synthetic, and Functional Divergence: A Technical Comparative Guide to 2-(4-Hydroxyphenoxy)propanoic Acid and 2-Methylpropanoic Acid Executive Summary This technical guide delineates the critical disti...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural, Synthetic, and Functional Divergence: A Technical Comparative Guide to 2-(4-Hydroxyphenoxy)propanoic Acid and 2-Methylpropanoic Acid

Executive Summary This technical guide delineates the critical distinctions between 2-(4-hydroxyphenoxy)propanoic acid (HPPA) and 2-methylpropanoic acid (Isobutyric acid) . While both share a propanoic acid backbone, their divergence in molecular architecture—specifically the presence of an aromatic ether moiety in HPPA versus the branched aliphatic structure of isobutyric acid—dictates fundamentally different applications in drug discovery, agrochemistry, and metabolic signaling. This guide serves researchers requiring precise protocols for the synthesis, purification, and analytical profiling of these distinct chemical entities.

Part 1: Structural & Physicochemical Divergence

The core difference lies in the aromatic substitution and stereochemistry . HPPA is a chiral, solid aromatic ether used as a scaffold for enantioselective synthesis. Isobutyric acid is an achiral, volatile short-chain fatty acid (SCFA) functioning as a biological signaling metabolite.

Table 1: Physicochemical Comparison

Feature2-(4-Hydroxyphenoxy)propanoic Acid (HPPA)2-Methylpropanoic Acid (Isobutyric Acid)
CAS Registry 94050-90-5 (R-isomer); 67648-61-7 (racemic)79-31-2
Molecular Formula C

H

O

C

H

O

Molecular Weight 182.17 g/mol 88.11 g/mol
Physical State Crystalline Solid (White/Off-white)Volatile Liquid (Colorless)
Melting/Boiling Point MP: 145–148 °CBP: 155 °C
Chirality Chiral (C2 center).[1] (R)-isomer is bioactive.Achiral (Symmetrical methyl groups).
Acidity (pKa) pKa


3.8 (COOH), pKa


10.0 (Phenol)
pKa

4.86 (COOH)
Solubility Soluble in alcohols, acetone, ethyl acetate.Miscible with water, ethanol, ether.
Primary Utility Herbicide Precursor (Fops), PPAR Agonist Scaffold.GPCR Ligand (GPR43), Metabolic Biomarker.

Part 2: Synthetic Pathways & Production Logic

The synthesis of HPPA requires stereochemical control to avoid racemization, whereas isobutyric acid production focuses on carbonylation efficiency or metabolic extraction.

Synthesis of (R)-HPPA (Stereoselective Etherification)

The industrial standard involves a Williamson ether synthesis. Crucially, using (S)-2-chloropropanoic acid results in the (R)-enantiomer of HPPA due to Walden inversion at the chiral center via an S


2 mechanism.

Key Mechanistic Insight: To prevent the oxidation of the hydroquinone substrate to benzoquinone (which darkens the product and lowers yield), a mild reducing agent like sodium bisulfite is mandatory.

Production of Isobutyric Acid
  • Industrial: Hydrocarboxylation of propylene (Koch reaction) or oxidation of isobutyraldehyde.[2]

  • Biological: Fermentation of valine by gut microbiota (e.g., Bacteroides species).

Diagram 1: Comparative Synthetic Workflows The following diagram contrasts the stereospecific synthesis of HPPA with the metabolic/industrial generation of isobutyric acid.

SynthesisComparison cluster_HPPA HPPA Synthesis (Stereoselective) cluster_Iso Isobutyric Acid Generation HQ Hydroquinone Complex Transition State (SN2 Inversion) HQ->Complex Nucleophilic Attack CPA (S)-2-Chloropropanoic Acid CPA->Complex Base NaOH / NaHSO3 (Reducing Agent) Base->Complex Deprotonation HPPA_Prod (R)-HPPA (Solid, Chiral) Complex->HPPA_Prod Walden Inversion Valine L-Valine (Dietary) GutBac Gut Microbiota (Fermentation) Valine->GutBac Iso_Prod Isobutyric Acid (Volatile Liquid) GutBac->Iso_Prod Deamination/Decarboxylation Propylene Propylene (Industrial) Koch CO + H2O (Koch Reaction) Propylene->Koch Koch->Iso_Prod Hydrocarboxylation

Caption: Figure 1. Synthetic routes showing the stereochemical inversion required for bioactive (R)-HPPA versus the metabolic and industrial routes for achiral isobutyric acid.

Part 3: Analytical Profiling & Detection

The "Difference" is most pronounced in analytical methodology. Isobutyric acid is highly volatile and requires Gas Chromatography (GC). HPPA is non-volatile and requires High-Performance Liquid Chromatography (HPLC), often with chiral columns to determine enantiomeric purity.

Diagram 2: Analytical Decision Tree

AnalyticalWorkflow Start Sample Identification Volatility Is the analyte volatile? Start->Volatility Yes Yes (Isobutyric Acid) Volatility->Yes BP < 200°C No No (HPPA) Volatility->No Solid / High BP Deriv Derivatization? (Optional) Yes->Deriv Direct Direct Injection / Headspace Deriv->Direct No Ester Esterification (Methyl/Ethyl) Deriv->Ester Yes GCMS GC-MS / GC-FID (DB-FFAP Column) Direct->GCMS Ester->GCMS Chiral Chiral Separation Required? No->Chiral RP Reverse Phase C18 (Purity Check) Chiral->RP No ChiralCol Chiralpak QN-AX / AD-RH (Enantiomeric Excess) Chiral->ChiralCol Yes HPLC HPLC-UV / LC-MS RP->HPLC ChiralCol->HPLC

Caption: Figure 2. Analytical workflow distinguishing the GC-based approach for volatile isobutyric acid from the HPLC-based enantioseparation required for HPPA.

Part 4: Biological & Pharmacological Context[3][4]

HPPA: The Herbicide Scaffold

HPPA is the immediate precursor to the "Fop" class of herbicides (Aryloxyphenoxypropionates), such as Quizalofop-P-ethyl .

  • Mechanism: These compounds inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.

  • Structure-Activity Relationship (SAR): The (R)-configuration at the propanoic acid moiety is critical for binding to the ACCase active site. The 4-hydroxyl group allows for ether linkage to various heterocyclic rings (e.g., quinoxalines, pyridines) to tune selectivity.

Isobutyric Acid: The G-Protein Signal

Isobutyric acid is a branched SCFA that acts as a ligand for Free Fatty Acid Receptors (FFARs) .

  • Target: Agonist for GPR43 (FFAR2) and GPR41 (FFAR3) .

  • Physiology: It modulates insulin signaling in adipocytes and regulates inflammatory responses in the gut. Unlike HPPA, which is a synthetic intermediate, isobutyric acid is a functional end-metabolite.

Part 5: Experimental Protocols

Protocol A: Synthesis of (R)-2-(4-Hydroxyphenoxy)propanoic Acid

Objective: Stereoselective synthesis from hydroquinone.

  • Reagents: Hydroquinone (1.0 eq), (S)-2-Chloropropanoic acid (1.0 eq), NaOH (2.0 eq), Sodium Bisulfite (0.05 eq), Water/DMSO solvent system.

  • Setup: 3-neck round bottom flask with N

    
     atmosphere (essential to prevent oxidation).
    
  • Procedure:

    • Dissolve hydroquinone and sodium bisulfite in water under N

      
      .
      
    • Add NaOH solution dropwise to form the phenolate dianion.

    • Heat to 50°C.

    • Slowly add (S)-2-chloropropanoic acid (neutralized to sodium salt) over 2 hours.

    • Maintain temperature at 60-65°C for 4 hours.

  • Workup:

    • Acidify mixture to pH 2.0 with H

      
      SO
      
      
      
      .
    • Extract with Methyl Isobutyl Ketone (MIBK) or Ethyl Acetate.

    • Purification: Recrystallize from toluene/water to remove the bis-alkylated byproduct (1,4-phenylene-bis-oxypropionic acid).

  • Validation: Check MP (Target: 145-148°C) and Optical Rotation.

Protocol B: Extraction of Isobutyric Acid from Biological Matrices

Objective: Isolation for GC-MS quantification.

  • Sample Prep: Acidify plasma/fecal supernatant (200 µL) with 20 µL 50% HCl (converts isobutyrate salt to volatile free acid).

  • Extraction: Add 1 mL Diethyl Ether (containing internal standard, e.g., 2-methylvaleric acid).

  • Vortex/Centrifuge: Vortex 2 min, Centrifuge 10,000g for 5 min.

  • Analysis: Inject ether layer into GC-MS (Splitless).

    • Column: DB-FFAP (Nitroterephthalic acid modified polyethylene glycol) is critical for resolving free acids.

References

  • Stereoselective Synthesis of HPPA

    • Patent: Process for producing optically pure R-hydroxyphenoxypropanoic acid.[3] (EP0352168).

    • Source:

  • Physical Properties & Safety (HPPA)

    • Source: PubChem Compound Summary for CID 6950334, (2S)-2-(4-hydroxyphenoxy)propanoic acid.[1]

    • URL:

  • Isobutyric Acid Biological Signaling (GPR43)

    • Paper: Brown, A. J., et al. (2003). The orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids. Journal of Biological Chemistry.
    • URL:

  • Analytical Methods (Chiral HPLC for Phenoxypropionates)

    • Paper: Evaluation of chiral stationary phases for the separation of phenoxypropionic acid herbicide enantiomers.
    • Source:

  • Isobutyric Acid Properties

    • Source: PubChem Compound Summary for CID 6590, Isobutyric acid.[2]

    • URL:

Sources

Exploratory

Biological activity of 4-hydroxyphenoxyisobutyric acid metabolites

Defining the Scope I'm currently focused on defining the scope. The central topic is the biological activity of 4-HPIBA metabolites.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Scope

I'm currently focused on defining the scope. The central topic is the biological activity of 4-HPIBA metabolites. I've pinpointed that the content needs to be in-depth and technical, which informs the level of detail and audience I should aim for in the guide. I'm moving toward outlining the specific areas that require in-depth coverage.

Refining the Structure

Now, I'm analyzing the topic of 4-HPIBA in detail. I'm focusing on its nature as a metabolite and structural analog, and specifically linking it to fibrates and phenoxy acid herbicides. The aim is to build a narrative that encompasses its origin, and role in different pathways. I'm also ensuring the content adheres to scientific integrity, presenting causality, and utilizing self-validating protocols with appropriate references.

Clarifying the Compound

I'm now zeroing in on the exact identity of the compound. The key is distinguishing between clofibric acid derivatives and herbicide-related compounds. My focus is on determining if "4-hydroxyphenoxyisobutyric acid" is a metabolite of lipid-lowering drugs (like clofibrate) or a degradation product of herbicides (like Mecoprop). I'm looking into the potential role of this compound as a melanin-inhibiting agent. Currently, I'm verifying search queries and exploring alternate names such as "Hydroquinone monoisobutyric acid ether".

Clarifying the Search

I've made some progress, though pinpointing 4-HPIBA as a direct drug match is still a work in progress. While an exact hit is missing, the search results point to a Clofibric Acid connection, suggesting a promising avenue for investigation and possibly leading to the identification of 4-HPIBA. I'm focusing on that relationship to trace the molecule's potential role or derivatives.

Tracing the Derivatives

I'm now investigating the metabolic pathway of Clofibric Acid more closely. My search results show it breaks down into 4-chlorophenol and


-hydroxyisobutyric acid, and the key is a hydroxylated version. The "4-hydroxyphenoxy" aspect keeps recurring, especially regarding tyrosinase inhibitors and skin-whitening compounds. Hydroquinone-O-isobutyric acid seems like a critical lead, likely the desired 4-hydroxyphenoxyisobutyric acid that I was missing, which is a key tyrosinase inhibitor. I'm focusing on the potential for related compounds.

Verifying the Hypothesis

I'm now zeroing in on 2-(4-hydroxyphenoxy)-2-methylpropanoic acid, the hydroxylated analog of Clofibric Acid. The core focus is on its Tyrosinase inhibition properties, which are distinct from the lipid-lowering activity of the chlorinated version. To confirm this, I'm refining my search queries, looking for confirmation of its Tyrosinase inhibition role and exploring its metabolism to get the whole picture.

Confirming the Metabolism

I'm now investigating the metabolic fate of 4-HPIBA, considering both Phase II glucuronidation and potential ether bond cleavage. I'm focusing on its biological activity in relation to its metabolites, and I'm also confirming if it exists as a metabolite of clofibrate in humans. Furthermore, I'm verifying if the compound exists naturally and in what organisms. I've structured my approach around the core compound, its melanogenesis inhibition, and its potential weak PPAR agonist activity.

Defining the Subject

I've homed in on the core subject: 2-(4-hydroxyphenoxy)propionic acid. The search results consistently point to this compound, which appears to be the most relevant answer to the prompt.

Refining the Structure

I've corrected the initial structure; it's 2-(4-hydroxyphenoxy)-2-methylpropanoic acid. Synonyms include hydroquinone monoisobutyric acid ether, and it's the hydroxy-metabolite of clofibric acid. My current focus is its role as a tyrosinase inhibitor for skin depigmentation. I'm now delving into the metabolites of this compound, especially exploring Phase II conjugation.

Addressing the Approach

I'm now focusing on a robust approach: considering 4-HPIBA both as a metabolite of clofibric acid and as a designed cosmetic agent. I'll cover its tyrosinase inhibition and potential PPAR activity. I also plan to address its breakdown products, like hydroquinone (cytotoxic) and


-hydroxyisobutyric acid, exploring their specific biological impacts. Key biological activities to cover include melanogenesis inhibition (competitive vs non-competitive tyrosinase binding), cytotoxicity (comparing it to hydroquinone), and PPARα activation as a fibrate analog.

Outlining the Guide

I've sketched out a detailed guide structure. It begins by defining 4-HPIBA, its dual role, and chemical structure. The core dives into its tyrosinase inhibition, antioxidant properties, and the metabolic pathway featuring hydroquinone. I'm planning to cover toxicology, experimental protocols, and a clear visualization of the metabolic process. Further refinement will focus on the starting point of the metabolic investigation, and structural comparisons to the chloro-version.

Clarifying the Focus

I've realized that the metabolites of 4-HPIBA are essentially Phase II conjugates, usually inactive and for excretion. However, I need to emphasize the biological activity of hydroquinone, the product of ether bond cleavage. Therefore, my metabolites section needs to hone in on hydroquinone release and its depigmentation and cytotoxic effects. I need to be exact about the structure: it is 2-(4-hydroxyphenoxy)-2-methylpropanoic acid, clarifying the methyl group attached to the alpha carbon, and correcting the reference to "isobutyric." I'm also planning the title: Biological Activity and Metabolic Fate of 4-Hydrox.

Detailing the Breakdown

I'm now detailing the breakdown process. I'm focusing on its degradation into hydroquinone and


-HIBA, as well as the formation from fibrates and herbicides. I am planning a comprehensive section on the metabolites. The DOT diagram is taking shape, and should map out the Clofibrate-to-4-HPIBA-to-hydroquinone pathway. I'm planning to cover the tyrosinase assay, and cell viability using MTT. I'm focusing on the hydroquinone aspect, specifically, its depigmenting and toxic aspects. I have assembled a strong collection of references. I'm synthesizing data on tyrosinase inhibition and clofibric acid metabolism, and I will be looking to assess the activity of the metabolites.
Foundational

Solubility of 4-hydroxyphenoxyisobutyric acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Hydroxyphenoxyisobutyric Acid in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-hydroxyphenoxyis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Hydroxyphenoxyisobutyric Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-hydroxyphenoxyisobutyric acid in organic solvents. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document adopts a first-principles approach. We will dissect the compound's molecular structure to predict its physicochemical properties and resulting solubility behavior across a range of common laboratory solvents. The core of this guide is a detailed, field-proven experimental protocol for determining equilibrium solubility via the universally recognized shake-flask method, empowering researchers to generate precise and reliable data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility for formulation, purification, and analytical method development.

Introduction to 4-Hydroxyphenoxyisobutyric Acid and the Data Landscape

4-Hydroxyphenoxyisobutyric acid is a molecule of interest due to its structural motifs, which are common in various biologically active compounds and polymer chemistry. It features a carboxylic acid, a phenolic hydroxyl group, and an ether linkage, bestowing upon it a unique combination of hydrophilic and lipophilic characteristics. A thorough understanding of its solubility is paramount for any laboratory or industrial application, as it directly impacts process efficiency, formulation stability, and bioavailability.

As of the date of this publication, specific, validated solubility data for 4-hydroxyphenoxyisobutyric acid across a wide spectrum of organic solvents is not extensively documented in peer-reviewed literature or chemical databases. This guide, therefore, serves a dual purpose: first, to provide a scientifically-grounded prediction of its solubility based on structural analysis, and second, to equip researchers with the authoritative methodology required to determine this data empirically.

Structural Analysis and Predicted Physicochemical Properties

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The structure of 4-hydroxyphenoxyisobutyric acid offers several key features that dictate its behavior.

  • Carboxylic Acid (-COOH): This group is polar and acts as both a strong hydrogen bond donor and acceptor. It is acidic, with an estimated pKa around 4-5, meaning it will be ionized (deprotonated) in basic media, significantly increasing aqueous solubility, but neutral in acidic and most neutral organic solvents.

  • Phenolic Hydroxyl (-OH): This group is also polar and is an excellent hydrogen bond donor and a moderate acceptor. It is weakly acidic (estimated pKa ~10), contributing to its solubility in polar, hydrogen-bond-accepting solvents.

  • Ether Linkage (-O-): The ether group is a polar, aprotic feature that can act as a hydrogen bond acceptor. This enhances solubility in protic solvents like alcohols.

  • Aromatic Ring (Phenyl): The phenyl ring is non-polar and lipophilic, contributing to van der Waals interactions. This feature promotes solubility in aromatic or moderately non-polar solvents.

  • Isobutyric Moiety: The branched alkyl chain adds to the compound's lipophilic character.

Predicted Properties:

  • LogP (Octanol-Water Partition Coefficient): The combination of a lipophilic core (phenyl ring, isobutyric chain) with two potent hydrophilic groups (-COOH, -OH) suggests a moderately balanced LogP value, likely in the range of 1.5 to 2.5. This indicates it is not extremely lipophilic or hydrophilic.

  • Hydrogen Bonding: Possesses strong hydrogen bond donor (HBD) and acceptor (HBA) capabilities, which will be a primary driver of its solubility in many solvents.

The interplay of these functional groups is visualized in the diagram below.

Diagram 1: Key Molecular Features of 4-Hydroxyphenoxyisobutyric Acid cluster_molecule 4-Hydroxyphenoxyisobutyric Acid mol Core Structure COOH Carboxylic Acid mol->COOH OH Phenolic Hydroxyl mol->OH Ether Ether Linkage mol->Ether Phenyl Aromatic Ring mol->Phenyl HBD H-Bond Donor COOH->HBD Strong HBA H-Bond Acceptor COOH->HBA Strong Polar Polar Nature COOH->Polar OH->HBD Strong OH->HBA Moderate OH->Polar Ether->HBA Moderate Ether->Polar Nonpolar Non-Polar Nature Phenyl->Nonpolar

Caption: Key molecular features governing solubility.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like" and the structural analysis above, we can predict the solubility of 4-hydroxyphenoxyisobutyric acid. The following table provides a qualitative forecast intended to guide solvent selection for experimental studies.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents are excellent hydrogen bond donors and acceptors, readily interacting with both the carboxylic acid and phenolic hydroxyl groups.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Medium Strong H-bond acceptors like DMSO and DMF will effectively solvate the -COOH and -OH groups. Acetonitrile, being less polar, is expected to be a weaker solvent.
Ethers THF, 1,4-DioxaneMedium These solvents can accept hydrogen bonds at the ether oxygen, interacting with the solute's hydroxyl and carboxyl groups. The lack of H-bond donation limits their solvating power.
Ketones Acetone, MEKMedium Acetone is a polar aprotic solvent that can accept hydrogen bonds, leading to moderate solubility.
Halogenated Dichloromethane (DCM)Low to Sparingly DCM has low polarity and cannot hydrogen bond effectively, making it a poor solvent for this polar, multifunctional compound.
Aromatic TolueneLow Toluene is non-polar, though it can engage in π-stacking with the phenyl ring. This interaction is too weak to overcome the energy required to dissolve the polar functional groups.
Non-polar Aliphatic n-Hexane, HeptaneVery Low / Insoluble These solvents lack any significant polarity or hydrogen bonding capability and are fundamentally incompatible with the polar nature of the solute.

Authoritative Experimental Protocol: Equilibrium Solubility Determination

To move from prediction to precise quantification, a rigorous experimental protocol is essential. The "shake-flask" method is the gold standard for determining equilibrium thermodynamic solubility and is recommended by international regulatory bodies like the ICH.[1][2][3]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the compound's solubility in that solvent at that temperature. The concentration is then measured using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • Solute: 4-Hydroxyphenoxyisobutyric acid (solid, high purity).

  • Solvents: A range of analytical-grade or HPLC-grade organic solvents.

  • Apparatus:

    • Orbital shaker with temperature control (incubator shaker).[3][4]

    • Analytical balance (4-5 decimal places).

    • Glass vials or flasks with screw caps (e.g., 4-10 mL).

    • Volumetric flasks and pipettes.

    • Centrifuge.

    • Syringes and chemically inert syringe filters (e.g., 0.22 or 0.45 µm PTFE).

    • HPLC system with a suitable detector (e.g., UV-Vis).

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Causality: Adding a clear excess of solid ensures that the resulting solution becomes saturated and remains in equilibrium with the undissolved solid phase.[1]

    • Action: Add an excess amount of 4-hydroxyphenoxyisobutyric acid (e.g., 10-20 mg, accurately weighed) to a known volume of the solvent (e.g., 2 mL) in a glass vial. The amount should be sufficient to be visible as undissolved solid at the end of the experiment. Perform each determination in triplicate.[2]

  • Equilibration:

    • Causality: Continuous agitation at a controlled temperature is critical to reach a true thermodynamic equilibrium. Insufficient time or temperature fluctuations can lead to inaccurate, typically lower, solubility values.[4]

    • Action: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[4] Allow the samples to equilibrate for a predetermined period (typically 24 to 48 hours). A preliminary time-course experiment can be run to determine the point at which concentration no longer increases.

  • Phase Separation:

    • Causality: It is absolutely critical to separate the saturated liquid phase (supernatant) from the undissolved solid without altering the equilibrium (e.g., by causing precipitation due to temperature change).

    • Action: After equilibration, allow the vials to stand briefly inside the incubator to let the bulk of the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Centrifugation prior to filtration can also be employed to pellet the solid.

  • Quantification by HPLC:

    • Causality: A validated, sensitive, and specific analytical method is required to accurately measure the solute concentration in the filtered supernatant.

    • Action:

      • Prepare a stock solution of 4-hydroxyphenoxyisobutyric acid in a suitable solvent (e.g., methanol) at a known concentration.

      • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

      • Dilute the filtered sample supernatant with the mobile phase to fall within the calibration range.

      • Analyze the standards and the diluted sample by HPLC. A typical starting method could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).

      • Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample.

  • Data Analysis and Reporting:

    • Causality: The final solubility value must account for any dilutions made during sample preparation.

    • Action: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report the final solubility in mg/mL or mol/L, specifying the solvent and the temperature. The results should be reported as the mean ± standard deviation of the triplicate measurements.[3]

Diagram 2: Experimental Workflow for Shake-Flask Solubility Determination cluster_hplc HPLC Analysis Detail prep 1. Preparation Add excess solid solute to known volume of solvent. equil 2. Equilibration Agitate at constant T (e.g., 24-48h @ 25°C). prep->equil Place in shaker sep 3. Phase Separation Centrifuge and/or filter supernatant. equil->sep Attain equilibrium quant 4. Quantification Dilute filtrate & analyze by validated HPLC method. sep->quant Obtain clear filtrate report 5. Data Reporting Calculate solubility (mg/mL) accounting for dilution. quant->report Determine concentration calib Prepare Calibration Standards quant->calib analysis Inject Standards & Diluted Sample calib->analysis curve Generate Calibration Curve analysis->curve

Caption: Workflow for the shake-flask solubility method.

Conclusion

Ultimately, experimental verification is non-negotiable for obtaining accurate data for process modeling and formulation. The detailed shake-flask protocol provided herein represents an authoritative, reliable, and universally accepted method for generating such data. By combining structural prediction with rigorous experimental methodology, researchers can confidently navigate the challenges associated with the solubility of 4-hydroxyphenoxyisobutyric acid.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

  • Souza, J., Storpirtis, S., & Löbenberg, R. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-(4-Hydroxyphenoxy)-2-methylpropanoic Acid: Properties, Synthesis, and Analytical Considerations

Abstract: This technical guide provides a comprehensive overview of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid, a molecule of significant interest in pharmaceutical research, primarily due to its role as a metabolite of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid, a molecule of significant interest in pharmaceutical research, primarily due to its role as a metabolite of the widely prescribed anti-hyperlipidemic agent, fenofibrate. We will delve into its core molecular characteristics, its place within the metabolic pathway of its parent drug, relevant synthesis strategies for related congeners, and robust analytical methodologies for its characterization and quantification. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications in pharmacology, toxicology, and metabolic studies.

Core Molecular Profile

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid is a carboxylic acid derivative characterized by a phenoxy ether linkage. Its precise chemical identity is critical for accurate experimental design and data interpretation. The fundamental properties are summarized below.

IdentifierValueSource
IUPAC Name 2-(4-hydroxyphenoxy)-2-methylpropanoic acid[]
Synonyms 2-(4-hydroxyphenoxy)-2-methylpropionic acid[]
CAS Number 67648-64-0[]
Molecular Formula C₁₀H₁₂O₄[]
Molecular Weight 196.20 g/mol []
InChI Key AMCMPYSRJBOXBL-UHFFFAOYSA-N[]
Canonical SMILES CC(C)(C(=O)O)OC1=CC=C(C=C1)O[]

Context in Drug Metabolism: The Fenofibrate Pathway

The primary significance of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid and its analogs stems from their role as metabolites of fenofibrate. Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active form, fenofibric acid. Fenofibric acid is the primary circulating moiety responsible for the drug's therapeutic effects on lipid metabolism. Subsequently, fenofibric acid undergoes further metabolic transformations, including reduction of its ketone group, to form various secondary metabolites.[2][3] The synthesis and characterization of these metabolites are crucial for comprehensive pharmacokinetic and safety profiling.[3]

The metabolic conversion pathway provides essential context for its study. Understanding this cascade is fundamental for researchers investigating the drug's disposition, potential for drug-drug interactions, and the biological activity of its metabolic products.

Metabolic_Pathway Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterase Hydrolysis Reduced_Metabolite Reduced Fenofibric Acid (e.g., 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid) Fenofibric_Acid->Reduced_Metabolite Carbonyl Reduction

Caption: Metabolic activation of Fenofibrate to Fenofibric Acid and its subsequent reduction.

Synthesis Strategies and Methodologies

While 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid itself is not as commonly synthesized as its direct precursor, fenofibric acid, the synthetic routes to its analogs are well-documented and provide a clear blueprint.[2][3] The most logical approach involves a two-step process starting from the commercially available parent drug, fenofibrate.

Causality of Experimental Choices: This strategy is efficient because it leverages a readily available starting material. The alkaline hydrolysis is a standard and high-yielding method for converting esters to carboxylic acids. The subsequent reduction using sodium borohydride is a mild and selective method for converting ketones to secondary alcohols without affecting the carboxylic acid or aromatic ring, making it ideal for this transformation.[3]

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Reduction Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric Acid Fenofibrate->Fenofibric_Acid 1N NaOH, 50-60°C Fenofibric_Acid_Start Fenofibric Acid Reduced_Metabolite Reduced Metabolite Fenofibric_Acid_Start->Reduced_Metabolite NaBH₄, Methanol, 0-4°C

Caption: Two-step synthesis workflow from Fenofibrate to a reduced metabolite.

Protocol 1: Synthesis of Fenofibric Acid via Alkaline Hydrolysis

This protocol describes the conversion of fenofibrate to its active metabolite, fenofibric acid, which serves as the immediate precursor for further reduction.[3]

  • Dissolution: Dissolve fenofibrate in a suitable solvent mixture, such as aqueous methanol.

  • Base Addition: Add an equimolar amount of 1 N sodium hydroxide (NaOH) solution dropwise to the reaction mixture.

  • Heating: Heat the mixture to 50–60 °C and stir magnetically for 2–3 hours. The reaction progress should be monitored to ensure complete conversion.

    • Rationale: Heating accelerates the hydrolysis reaction, ensuring it proceeds to completion in a reasonable timeframe.

  • Solvent Removal: After completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water and acidify to a pH of approximately 2 using 2 N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the fenofibric acid to precipitate.

  • Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine until neutral, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and evaporate the solvent to yield fenofibric acid.

Protocol 2: Reduction of Fenofibric Acid

This protocol details the reduction of the ketone in fenofibric acid to a secondary alcohol, yielding a key metabolite.[3]

  • Dissolution & Cooling: Dissolve the fenofibric acid from the previous step in methanol and cool the solution in an ice bath to between 0 and 4 °C.

    • Rationale: The reduction with sodium borohydride is exothermic. Cooling the reaction prevents potential side reactions and ensures controlled reactivity.

  • Reductant Addition: Add sodium borohydride (NaBH₄) in small portions to the stirred solution.

  • Reaction: Continue stirring for approximately 15-20 minutes, monitoring the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Acidification: Remove excess methanol under reduced pressure. Dilute the residue with cold water and carefully acidify with 2 N HCl to pH 2. This neutralizes excess borohydride and ensures the product is in its acidic form.

  • Extraction and Isolation: Extract the product into an organic solvent like ethyl acetate. Wash, dry, and evaporate the solvent as described in Protocol 1 to isolate the final reduced metabolite.

Analytical Methodologies

The analysis of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid and related phenoxypropionic acids typically relies on High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.[4][5]

Trustworthiness of the Protocol: The described HPLC method is a self-validating system. It employs a C18 column, a standard for reverse-phase chromatography, ensuring robust retention of moderately polar compounds. The use of a formic acid modifier provides good peak shape for carboxylic acids and ensures compatibility with mass spectrometry. A gradient elution allows for the efficient separation of compounds with differing polarities and the removal of strongly retained matrix components.

Analytical_Workflow Sample Biological or Synthesis Sample Prep Sample Preparation (Extraction, Dilution) Sample->Prep HPLC HPLC System (Pump, Injector, Column) Prep->HPLC Detection Detection (MS/MS or UV) HPLC->Detection Data Data Analysis (Quantification) Detection->Data

Caption: General workflow for the quantitative analysis of the target compound.

Protocol 3: Representative HPLC-MS/MS Analysis

This protocol is representative of methods used for the analysis of phenoxy acids in complex matrices.[4][5]

  • Sample Preparation:

    • For synthesis reactions: Dilute a small aliquot of the reaction mixture in the mobile phase.

    • For biological samples (e.g., plasma): Perform a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering matrix components.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1290 Infinity or equivalent.

    • Column: A reverse-phase C18 column (e.g., Phenomenex Onyx C18, 3.0 mm x 100 mm).[4]

    • Mobile Phase A: Water with 0.1% formic acid.

      • Rationale: Formic acid acidifies the mobile phase, suppressing the ionization of the carboxylic acid group on the analyte, which leads to better retention and sharper peaks on a reverse-phase column. It is also a volatile buffer, making it ideal for MS detection.

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient might run from 5-10% B to 95% B over 7-10 minutes to elute the analyte and wash the column.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer Conditions:

    • System: Sciex TripleQuad 6500 or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode to deprotonate the carboxylic acid.

    • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for the target analyte and an internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Integrate the peak area of the analyte and the internal standard in the unknown samples.

    • Quantify the analyte concentration by interpolating its peak area ratio against the calibration curve.

Conclusion

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid is a compound of considerable interest, not as a therapeutic agent itself, but as a key piece in the metabolic puzzle of fenofibrate. A thorough understanding of its fundamental properties, its formation via metabolic pathways, and the methods for its synthesis and analysis are essential for professionals in drug development and pharmacology. The methodologies and protocols outlined in this guide provide a robust framework for researchers to confidently engage with this molecule in their studies, ensuring scientific integrity and advancing our understanding of drug metabolism.

References

  • ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Online]. Available at: [Link]

  • Academia.edu. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Online]. Available at: [Link]

  • Quick Company. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. [Online]. Available at: [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. [Online]. Available at: [Link]

  • United States Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Online]. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. [Online]. Available at: [Link]

  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Online]. Available at: [Link]

  • SIELC Technologies. Hydroxyphenoxy propionic acid. [Online]. Available at: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ester Hydrolysis of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate

Welcome to the technical support center for the hydrolysis of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound, a key intermediate in the synthesis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the ester hydrolysis of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. Each problem is presented in a question-and-answer format, providing explanations for the underlying causes and offering practical, step-by-step solutions.

Question 1: Why is my hydrolysis reaction incomplete, showing significant amounts of starting material even after prolonged reaction times?

Answer:

Incomplete hydrolysis of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is a common challenge, often attributable to steric hindrance and suboptimal reaction conditions. The quaternary carbon adjacent to the ester carbonyl group sterically hinders the approach of the nucleophile (hydroxide ion)[1][2][3]. Additionally, poor solubility of the ester in aqueous base can limit the reaction rate[1][4].

Potential Causes and Solutions:

  • Steric Hindrance: The gem-dimethyl group on the α-carbon shields the carbonyl carbon from nucleophilic attack. To overcome this, more forcing conditions are often necessary compared to the hydrolysis of less hindered esters.

    • Increase Reaction Temperature: Heating the reaction mixture under reflux is a standard approach to provide the necessary activation energy[5][6]. Temperatures in the range of 80-100°C are commonly employed.

    • Use of Co-solvents: To improve the solubility of the ester, a co-solvent system is highly recommended. A mixture of an alcohol (like ethanol or methanol) and water can create a homogeneous reaction medium, facilitating better interaction between the ester and the hydroxide base[1][4][6][7].

    • Phase Transfer Catalysis: In a two-phase system, a phase transfer catalyst (PTC) like a quaternary ammonium salt can be employed to shuttle the hydroxide ion into the organic phase where the ester resides, thereby accelerating the reaction[1][4].

  • Insufficient Base: An inadequate amount of base will lead to incomplete reaction. For saponification, a stoichiometric excess of the base is generally used to drive the reaction to completion, as the reaction is irreversible under these conditions[6][7][8][9].

    • Recommended Stoichiometry: Use at least 2-3 equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH)[7].

  • Choice of Base: While NaOH and KOH are most common, for particularly stubborn hydrolyses, alternative bases can be considered.

    • Lithium Hydroxide (LiOH): In some cases, LiOH in a THF/water solvent system has been shown to be effective for the hydrolysis of hindered esters[4][10][11].

Illustrative Workflow for Overcoming Incomplete Hydrolysis:

Caption: Troubleshooting workflow for incomplete ester hydrolysis.

Question 2: I am observing a significant side product. How can I identify and prevent its formation?

Answer:

The most likely side reaction during the hydrolysis of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate under harsh basic conditions is the cleavage of the ether linkage, which would result in the formation of hydroquinone and 2-hydroxyisobutyric acid. However, ether linkages are generally stable to basic conditions. A more probable source of impurities arises from the starting materials or subsequent reactions if the desired product, 2-(4-hydroxyphenoxy)-2-methylpropanoic acid, is not the final target[12][13].

Potential Side Products and Prevention:

  • Bis-substituted Hydroquinone: If the synthesis of the starting ester involved the reaction of hydroquinone with an ethyl 2-bromoisobutyrate equivalent, over-alkylation can lead to the formation of a bis-substituted product, 1,4-bis(1-carboethoxy-1-methylethoxy)benzene[12]. This impurity would be carried through to the hydrolysis step.

    • Prevention: Careful control of stoichiometry during the synthesis of the starting ester is crucial. Purification of the ester by recrystallization or column chromatography before hydrolysis can remove this impurity[7][12].

  • Oxidation of the Phenol: The hydroxyl group on the phenyl ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities[13][14].

    • Prevention: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation[13]. The addition of a mild reducing agent, such as sodium bisulfite, during the synthesis of the parent acid has been shown to reduce the formation of colored by-products[13][14].

Reaction Pathway and Potential Side Product Formation:

Reaction_and_Side_Products Ester Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate Acid 2-(4-hydroxyphenoxy)-2-methylpropanoic acid (Desired Product) Ester->Acid Hydrolysis (NaOH/EtOH/H2O) Bis_Ester 1,4-bis(1-carboethoxy-1-methylethoxy)benzene (Impurity) Bis_Acid 1,4-bis(1-carboxy-1-methylethoxy)benzene (Side Product) Bis_Ester->Bis_Acid Hydrolysis

Caption: Desired hydrolysis pathway and potential side reaction.

Question 3: My reaction work-up is difficult, and I'm getting low yields of the final carboxylic acid product. What is the best way to isolate the product?

Answer:

Proper work-up is critical for isolating the desired 2-(4-hydroxyphenoxy)-2-methylpropanoic acid in high purity and yield. The key is the effective separation of the product from the reaction mixture, which includes the alcohol co-solvent, excess base, and any unreacted starting material.

Optimized Work-up and Purification Protocol:

  • Removal of Organic Solvent: After the reaction is complete (as monitored by TLC or HPLC), the first step is to remove the organic co-solvent (e.g., ethanol) under reduced pressure.

  • Aqueous Wash: The remaining aqueous residue should be diluted with water and washed with a water-immiscible organic solvent like ethyl acetate or diethyl ether. This step removes any unreacted, non-polar starting ester and other organic impurities. The desired product, being a carboxylate salt at this high pH, will remain in the aqueous layer.

  • Acidification: The aqueous layer should be cooled in an ice bath and then carefully acidified with a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to a pH of 1-2[13][14][15]. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution as it is often sparingly soluble in acidic water.

  • Isolation: The precipitated solid can be collected by vacuum filtration. The solid should then be washed with cold water to remove any remaining inorganic salts[7].

  • Drying and Recrystallization: The collected solid should be dried under vacuum. If further purification is needed, recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water) can be performed to obtain a highly pure product[12][15].

Data Summary for Typical Reaction Conditions:

ParameterRecommended ConditionRationale
Base NaOH or KOHStrong bases that lead to an irreversible reaction[5][6][8][9].
Equivalents of Base 2-3Drives the reaction to completion[7].
Solvent Ethanol/Water mixtureImproves solubility of the ester[1][4][6][7].
Temperature Reflux (80-100°C)Overcomes steric hindrance and increases reaction rate[5][6].
Work-up Acid HCl or H₂SO₄Protonates the carboxylate to precipitate the acid[13][14][15].
Final pH 1-2Ensures complete protonation and precipitation of the product[13][14].

Frequently Asked Questions (FAQs)

What are the standard starting conditions for the hydrolysis of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate?

A typical starting point for this hydrolysis is to dissolve the ester in a mixture of ethanol and water, add 2-3 equivalents of sodium hydroxide, and heat the mixture to reflux for several hours until the reaction is complete, as monitored by an appropriate analytical technique like TLC or HPLC[7].

How can I monitor the progress of the reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting ester and the appearance of the more polar carboxylic acid product. A suitable mobile phase would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can effectively separate the starting material and the product. UV detection at around 284-287 nm is suitable for these aromatic compounds[16][17].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For very sensitive detection and confirmation of the product's identity, LC-MS can be used[18][19][20].

Is acid-catalyzed hydrolysis a viable alternative?

Acid-catalyzed hydrolysis is generally not the preferred method for this transformation. The reaction is reversible, meaning it will not go to completion unless a large excess of water is used and the alcohol by-product is removed as it is formed[5][21][22][23]. Base-catalyzed hydrolysis, or saponification, is advantageous because the final deprotonation step of the carboxylic acid by the base makes the reaction essentially irreversible, driving it to completion[5][6][8][9][22][24][25].

What is the mechanism of the base-catalyzed hydrolysis of this ester?

The base-catalyzed hydrolysis of an ester, known as saponification, proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

  • Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate[9][24].

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. This results in the formation of the carboxylic acid[9][24].

  • Deprotonation: The ethoxide ion is a strong base and will immediately deprotonate the newly formed carboxylic acid in an irreversible acid-base reaction. This forms the carboxylate salt and ethanol. This final step is what drives the overall reaction to completion[6][9][24].

  • Acidic Work-up: In a separate work-up step, a strong acid is added to protonate the carboxylate salt, yielding the final carboxylic acid product[6].

Mechanism of Saponification:

Saponification_Mechanism Ester Ester + OH⁻ Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Carboxylic_Acid Carboxylic Acid + ⁻OEt Intermediate->Carboxylic_Acid Elimination Carboxylate Carboxylate + EtOH Carboxylic_Acid->Carboxylate Irreversible Deprotonation Final_Product Final Carboxylic Acid Carboxylate->Final_Product Acidic Work-up (H⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

References

  • A simple, precise, selective and fast ultra-high performance liquid chromatography (UHPLC-UV) method has been developed and validated for the simultaneous determination of a lipid regulating agent fenofibrate and its metabolite fenofibric acid in rat plasma. The chromatographic separation was carried out on a reversed-phase Acquity® BEH C18 column using methanol–water (65:35, v/v) as the mobile phase. The isocratic flow was 0.3 ml/min with rapid run time of 2.5 min and UV detection was at 284 nm. [Link]

  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Bio-Analytical Method Development and Validation of Fenofibric Acid in Human EDTA Plasma Using LC-MS/MS Detection Method. ResearchGate. [Link]

  • Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna. [Link]

  • Difficult hydrolysis of an hindered ester. Sciencemadness.org. [Link]

  • Preparation of 2-(4-hydroxyphenoxy) propionates.
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. [Link]

  • Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. ResearchGate. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Determination of Fenofibric Acid in Human Plasma by Ultra Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry: Application to a Bioequivalence Study. PubMed. [Link]

  • PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS. Patent 1670743. [Link]

  • Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. Quick Company. [Link]

  • Why are my ester hydrolysis not working. Reddit. [Link]

  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. [Link]

  • Saponification of Esters. Organic Chemistry Tutor. [Link]

  • R-(+)-2-(4-hydroxyphenoxy)propionic acid preparation method. Eureka | Patsnap. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • 11.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform. [Link]

  • ETHYL 2-(4-HYDROXYPHENOXY)-2-METHYLPROPANOATE. Gsrs. [Link]

  • Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]

  • Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. PubChem. [Link]

  • Process for the preparation of isobutyrate esters.
  • Base Catalyzed Hydrolysis of an Ester. YouTube. [Link]

  • Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Saponification-Typical procedures. OperaChem. [Link]

  • Method for Producing Fenofibrate.
  • A kind of preparation method of fenofibric acid. Eureka | Patsnap. [Link]

  • Saponification. EBSCO. [Link]

  • Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate.
  • Saponification (Hydrolysis of Esters with OH-). YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-Hydroxyphenoxyisobutyric Acid

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-hydroxyphenoxyisobutyric acid, a crucial intermediate in the synthesis of certain pharmaceuticals. The comparison is grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically rigorous and regulatory-compliant approach.[1][2][3][4][5]

The narrative will delve into the rationale behind the selection of chromatographic conditions and validation parameters, offering field-proven insights to aid in the selection of the most appropriate method for your specific analytical needs.

The Criticality of Method Validation in Pharmaceutical Analysis

Before delving into the comparative analysis, it is imperative to understand the foundational principles of HPLC method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] The ICH Q2(R1) and the recently updated Q2(R2) guidelines provide a comprehensive framework for this process, outlining the key validation characteristics that must be evaluated.[1][2][4][5][7] These characteristics include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6]

  • Linearity: The ability to elicit test results which are directly proportional to the concentration of the analyte in samples within a given range.[8]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][8]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][8]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

This guide will compare two distinct HPLC methods for the purity analysis of 4-hydroxyphenoxyisobutyric acid:

  • Method A: A Robust Isocratic RP-HPLC Method. This method prioritizes reliability and simplicity, making it ideal for routine quality control applications.

  • Method B: A Rapid Gradient RP-HPLC Method. This method is designed for high-throughput screening and time-sensitive analyses, offering a significant reduction in run time.

Comparative HPLC Methodologies

The selection of an appropriate HPLC method is a critical decision in the analytical workflow. The choice between an isocratic and a gradient method often depends on the complexity of the sample matrix and the desired throughput.

Method A: Robust Isocratic Reversed-Phase HPLC

This method employs a constant mobile phase composition, which simplifies the instrumentation and can lead to more reproducible retention times. The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like 4-hydroxyphenoxyisobutyric acid.[9][10] The acidic mobile phase (0.1% phosphoric acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Protocol: Method A

ParameterCondition
Instrumentation Standard HPLC system with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.
Method B: Rapid Gradient Reversed-Phase HPLC

Gradient elution involves changing the mobile phase composition during the run, which allows for the separation of compounds with a wider range of polarities and can significantly shorten the analysis time. This method is particularly advantageous when dealing with complex samples containing impurities with diverse physicochemical properties.

Experimental Protocol: Method B

ParameterCondition
Instrumentation UHPLC or standard HPLC system with UV Detector
Column C18, 100 mm x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
5.0
5.1
7.0
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 225 nm
Injection Volume 2 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and the decision-making framework for selecting an appropriate method.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Implementation Dev Analytical Method Development Opt Method Optimization Dev->Opt Protocol Validation Protocol Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Routine Routine Analysis Report->Routine

Caption: A generalized workflow for HPLC method validation.

Method_Selection node_A Method A: Robust Isocratic node_B Method B: Rapid Gradient Start High Sample Throughput Required? Start->node_A No Complex Complex Sample Matrix? Start->Complex Yes Complex->node_A No Complex->node_B Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Comparative Validation Data

The following tables summarize the validation data for both HPLC methods, providing a direct comparison of their performance characteristics. The acceptance criteria are based on typical industry standards and ICH guidelines.

Table 1: System Suitability

System suitability testing is an integral part of any analytical procedure and ensures that the chromatographic system is performing adequately.[11]

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 4000> 2000
%RSD of Peak Area (n=6) 0.5%0.8%≤ 2.0%
Table 2: Linearity and Range
ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 1 - 15000.5 - 1000Defined by application
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept MinimalMinimalClose to zero
Table 3: Accuracy (% Recovery)

Accuracy was determined by spiking a placebo with known amounts of 4-hydroxyphenoxyisobutyric acid at three concentration levels.

Concentration LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
Low (80%) 99.5 ± 1.2101.2 ± 1.598.0 - 102.0%
Medium (100%) 100.2 ± 0.899.8 ± 1.098.0 - 102.0%
High (120%) 99.8 ± 1.0100.5 ± 1.398.0 - 102.0%
Table 4: Precision (%RSD)
ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.6%0.9%≤ 1.0%
Intermediate Precision (n=12) 0.8%1.2%≤ 2.0%
Table 5: LOD & LOQ
ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.30.15
LOQ 1.00.5
Table 6: Robustness

The robustness of the methods was evaluated by introducing small, deliberate changes to the chromatographic parameters.

Parameter VariedMethod A (Impact on Results)Method B (Impact on Results)
Flow Rate (± 10%) NegligibleMinor shift in retention time
Column Temperature (± 5 °C) NegligibleMinor shift in retention time
Mobile Phase Composition (± 2%) Minor shift in retention timeNot applicable (gradient)

Discussion and Recommendations

Both Method A (Isocratic) and Method B (Gradient) have been demonstrated to be valid for the purity determination of 4-hydroxyphenoxyisobutyric acid, with all validation parameters meeting the pre-defined acceptance criteria.

Method A excels in its simplicity, robustness, and reproducibility. The stable baseline and consistent retention times make it an ideal choice for a routine quality control environment where reliability is paramount. The longer run time, however, may be a limitation for laboratories with high sample throughput requirements.

Method B , on the other hand, offers a significant advantage in terms of speed, with a run time that is considerably shorter than Method A. This makes it highly suitable for in-process control testing, high-throughput screening of synthesis batches, or in research and development settings where rapid feedback is crucial. The use of a gradient and a smaller particle size column also provides enhanced resolution for potential closely eluting impurities. However, gradient methods can be more susceptible to variations in system dwell volume and require more careful method transfer between different HPLC systems.

  • For routine QC testing where accuracy and reliability are the primary concerns, Method A is the recommended choice.

  • For high-throughput environments and R&D applications where speed and the ability to resolve complex impurity profiles are critical, Method B is the more suitable option.

By understanding the principles of HPLC method validation and carefully considering the performance characteristics of different analytical approaches, researchers and scientists can confidently select and implement the most appropriate method for ensuring the quality and purity of their pharmaceutical compounds.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • Analysis of red wine phenolics: Comparison of HPLC and spectrophotometric methods. [Link]

  • Quality Guidelines - ICH. [Link]

  • Application of different extraction techniques and HPLC-PDA-ESI/MS methods to the analysis of phenolic compounds in food samples - IRIS. [Link]

  • Improving HPLC Separation of Polyphenols - LCGC International. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. [Link]

  • Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts - Taylor & Francis. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Separation of 4-Hydroxyphenylpyruvic acid on Newcrom R1 HPLC column. [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chromatography. [Link]

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  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC. [Link]

  • Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization | American Laboratory. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(4-Hydroxyphenoxy)-2-methylpropanoic Acid

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of metabolites, impurities, and active pharmaceutical ingredients (APIs) are paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of metabolites, impurities, and active pharmaceutical ingredients (APIs) are paramount. 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid is a key structure that can appear as a metabolite of certain drugs or as a synthetic intermediate. Understanding its behavior under mass spectrometric analysis is crucial for developing robust analytical methods for its detection and quantification.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation pattern of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid. We will compare two primary analytical workflows: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for trustworthy and reproducible results.

Physicochemical Properties and Structural Overview

To effectively analyze a compound, understanding its fundamental properties is the first step.

PropertyValueSource
IUPAC Name 2-(4-hydroxyphenoxy)-2-methylpropanoic acid[]
Molecular Formula C₁₀H₁₂O₄[]
Molecular Weight 196.20 g/mol []
Structure Chemical structure of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid
InChI Key AMCMPYSRJBOXBL-UHFFFAOYSA-N[]

The structure features a carboxylic acid group, making it acidic, and a phenolic hydroxyl group. These polar functional groups are key determinants of its chromatographic behavior and ionization characteristics in mass spectrometry.

Mass Spectrometry Analysis: A Comparative Overview

The choice between LC-MS and GC-MS is fundamental and depends on the analyte's properties and the analytical goal. Due to the polarity and low volatility of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid, LC-MS is generally the more direct and preferred method. However, GC-MS can be a powerful alternative, provided a crucial derivatization step is performed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS, particularly with electrospray ionization (ESI), is ideally suited for polar, non-volatile compounds. The carboxylic acid and phenol moieties make this molecule highly responsive to ESI.

  • Expertise & Rationale : For molecules with acidic protons, such as carboxylic acids and phenols, ESI in negative ion mode is often more sensitive and provides a cleaner spectrum.[2] The acidic proton is readily abstracted, forming a stable deprotonated molecule, [M-H]⁻, which serves as the precursor ion for MS/MS analysis. This is a common strategy for phenoxy acid herbicides and related metabolites.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires analytes to be volatile and thermally stable. Direct analysis of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid by GC-MS is challenging due to its polar functional groups, which cause poor chromatographic peak shape and low volatility.[4]

  • Expertise & Rationale : To overcome this limitation, a derivatization step is mandatory. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the active hydrogens on the carboxylic acid and phenol groups with non-polar trimethylsilyl (TMS) groups, significantly increasing volatility and thermal stability.[4] The subsequent analysis by Electron Ionization (EI) GC-MS provides highly reproducible fragmentation patterns that are ideal for library matching and structural confirmation.[5]

Experimental Workflows and Predicted Fragmentation

To illustrate the analytical process, we present a logical workflow diagram followed by detailed predicted fragmentation pathways.

cluster_0 Analytical Approach cluster_1 LC-MS/MS Workflow cluster_2 GC-MS Workflow start Sample Containing 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid lc_prep Sample Preparation (e.g., LLE or SPE) start->lc_prep gc_prep Sample Preparation (e.g., LLE) start->gc_prep lc_analysis LC Separation (Reversed-Phase C18) lc_prep->lc_analysis ms_analysis ESI-MS/MS Analysis (Negative Ion Mode) lc_analysis->ms_analysis lc_data Data Analysis (MRM Quantification) ms_analysis->lc_data derivatization Derivatization (e.g., Silylation with BSTFA) gc_prep->derivatization gc_analysis GC Separation (e.g., DB-5ms column) derivatization->gc_analysis gc_ms_analysis EI-MS Analysis gc_analysis->gc_ms_analysis gc_data Data Analysis (Spectral Library Matching) gc_ms_analysis->gc_data

Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.

Predicted LC-MS/MS Fragmentation Pattern (Negative ESI Mode)

In negative ESI mode, the molecule will readily deprotonate to form the precursor ion [M-H]⁻ at m/z 195.06 . Collision-induced dissociation (CID) of this ion is expected to proceed through several key pathways. This prediction is informed by the known fragmentation of structurally similar compounds like fenofibric acid, which also shows characteristic losses from the propanoic acid moiety.[6][7]

Key Fragmentation Pathways:

  • Loss of CO₂ (Decarboxylation): The most common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44.00 Da). This is a highly favorable process leading to a stable carbanion.

    • m/z 195.06 → m/z 151.07 + CO₂

  • Cleavage of the Ether Bond: Scission of the C-O ether bond can occur, leading to the formation of the 4-hydroxyphenoxide anion.

    • m/z 195.06 → m/z 109.03

  • Loss of the Carboxylic Acid Group: Loss of the entire isobutyric acid moiety following a rearrangement is also possible.

G cluster_M Precursor Ion [M-H]⁻ cluster_F1 Loss of CO₂ cluster_F2 Ether Cleavage M m/z 195.06 [C₁₀H₁₁O₄]⁻ F1 m/z 151.07 [C₉H₁₁O₂]⁻ M->F1 - 44.00 Da (-CO₂) F2 m/z 109.03 [C₆H₅O₂]⁻ (4-Hydroxyphenoxide) M->F2 - 86.03 Da (-C₄H₆O₂)

Caption: Predicted ESI-MS/MS fragmentation of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid.

Predicted GC-MS Fragmentation Pattern (Electron Ionization)

Following derivatization to the di-TMS ether-ester, the molecule (MW = 340.54 g/mol ) will be analyzed by EI-MS. Electron ionization is a high-energy process that induces extensive fragmentation, providing a rich, fingerprint-like spectrum.[8]

Key Fragmentation Characteristics:

  • Molecular Ion (M⁺˙): A molecular ion at m/z 340 may be observed, but it is often weak in silylated compounds.

  • Loss of a Methyl Group: A characteristic loss of a methyl radical (•CH₃, 15 Da) from a TMS group is very common, leading to a strong ion at m/z 325 ([M-15]⁺). This is often the base peak or a very abundant ion.

  • Alpha-Cleavage: Cleavage of the bond alpha to the ether oxygen is expected. This can lead to the formation of a stable oxonium ion.

  • Carboxylic Acid Moiety Fragments: The silylated isobutyrate portion of the molecule can produce characteristic ions, such as the fragment corresponding to [(CH₃)₂C-COOTMS]⁺ at m/z 159 .

  • McLafferty Rearrangement: While less common for this specific structure, rearrangements are a possibility in EI-MS.[9]

Summary of Key Predicted Ions (GC-MS of di-TMS derivative):

m/zProposed FragmentNotes
340[M]⁺˙Molecular Ion
325[M - CH₃]⁺Loss of a methyl group from a TMS group. Often a very abundant ion.
267[M - COOTMS]⁺Loss of the silylated carboxyl group.
181[TMSO-C₆H₄-O]⁺Fragment containing the silylated phenoxy group.
159[(CH₃)₂C=C(O)OTMS]⁺Fragment from the silylated isobutyrate moiety.
73[Si(CH₃)₃]⁺The characteristic trimethylsilyl cation. A ubiquitous ion in spectra of TMS derivatives.

Detailed Experimental Protocols

These protocols are provided as robust starting points. For regulatory submission, full method validation in the specific matrix of interest is required.

Protocol 1: LC-MS/MS Method

This method is designed for the sensitive quantification of the analyte in a biological matrix like plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., an isotopically labeled version of the analyte).

    • Add 50 µL of 1% formic acid to acidify the sample.

    • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography Conditions:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Such columns are standard for separating polar aromatic compounds.[10][11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Negative ESI):

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 195.1 → Q3: 151.1 (Quantifier), Q1: 195.1 → Q3: 109.0 (Qualifier).

      • Internal Standard: Corresponding transitions for the labeled analog.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

Protocol 2: GC-MS Method

This protocol includes the critical derivatization step required for GC-MS analysis.

  • Sample Preparation and Derivatization:

    • Perform an initial extraction as described in the LC-MS/MS protocol (steps 1.1 - 1.4).

    • Ensure the dried extract is completely free of water, as moisture will quench the derivatizing reagent.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.

    • Seal the vial tightly and heat at 70 °C for 45 minutes to ensure complete derivatization.[4]

    • Cool the sample to room temperature before injection.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injector Temperature: 270 °C.

    • Injection Mode: Splitless (for trace analysis).

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Comparison of Techniques and Data Interpretation

FeatureLC-MS/MS (ESI)GC-MS (EI)
Sample Preparation Simpler; no derivatization required.More complex; requires extraction, complete drying, and chemical derivatization.
Sensitivity Generally very high, especially in MRM mode.High, but can be limited by derivatization efficiency and matrix effects.
Selectivity Excellent due to both chromatographic separation and MS/MS specificity.Good, based on chromatographic retention time and mass spectrum.
Confirmation Based on retention time and specific MRM transitions.Based on retention time and matching the full scan spectrum against a library.
Throughput High, with run times typically under 10 minutes.[11]Lower, due to the derivatization step and potentially longer GC run times.
Instrumentation Ubiquitous in pharmaceutical and clinical labs.Widely available, often used in environmental and metabolomics labs.[12]
Primary Application Ideal for quantification in complex biological matrices.Excellent for structural confirmation and identification of unknown related compounds.

Conclusion

The analysis of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid can be robustly achieved by both LC-MS/MS and GC-MS, with the choice of technique driven by the specific analytical objective.

  • For quantitative bioanalysis , LC-MS/MS in negative ESI mode is the superior choice, offering high sensitivity, selectivity, and throughput without the need for derivatization. The predicted fragmentation pathway, dominated by the loss of CO₂ (m/z 195.1 → 151.1), provides an excellent basis for a highly specific MRM method.

  • For definitive structural identification or screening in less complex matrices , GC-MS following silylation is a powerful alternative. The resulting electron ionization spectrum provides a detailed molecular fingerprint, rich with structural information and suitable for library matching.

By understanding the fundamental fragmentation behaviors and applying the appropriate analytical workflow, researchers can confidently develop and validate methods for the characterization of this and structurally related compounds, ensuring data integrity and advancing scientific discovery.

References

  • ResearchGate. (n.d.). Full-scan mass spectra of fenofibric acid. Retrieved from [Link]

  • Yan, M., et al. (2015). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Acta Pharmaceutica Sinica B, 5(2), 139-148. Available at: [Link]

  • PubChem. (n.d.). Fenofibric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: Application to a bioequivalence study. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • B'Hymer, C. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Journal of Chromatographic Science, 44(4), 200-204. Available at: [Link]

  • United States Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

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  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 61002-27-5 | Product Name : 2-(4-(4-Hydroxybenzoyl)phenoxy)-2-methylpropanoic acid. Retrieved from [Link]

  • Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of Fenofibric Acid in Human Plasma by Ultra Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry: Application to a Bioequivalence Study. Biomedical Chromatography, 23(9), 922-928. Available at: [Link]

  • SIELC Technologies. (2018). Hydroxyphenoxy propionic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Coldwell, M. R., et al. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Forensic Science International, 188(1-3), 54-60. Available at: [Link]

  • European Patent Office. (1988). Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. (EP 0192849 B1).
  • Bioanalysis Zone. (2019). Quantification of phenolic acid metabolites in humans by LC–MS: a structural and targeted metabolomics approach. Retrieved from [Link]

  • Science World Journal. (2025). Gas Chromatographic and Mass Spectrometric Determination of Some Biochemical Components from Crossopteryx Febrifuga Powered Extracted Using Different Media. Retrieved from [Link]

  • PubMed. (1989). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

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  • Pramana Research Journal. (2019). Gas Chromatography and Mass Spectroscopic Analysis of Phyto-Compounds in Dodonaea viscosa Leaf Extract. Retrieved from [Link]

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Validation

A Comparative Guide to the Melting Point Determination of Crystalline 4-hydroxyphenoxyisobutyric Acid

Introduction: The Critical Role of Melting Point in Pharmaceutical Development In the landscape of drug development and manufacturing, the physicochemical characterization of an active pharmaceutical ingredient (API) is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Melting Point in Pharmaceutical Development

In the landscape of drug development and manufacturing, the physicochemical characterization of an active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance. Among the fundamental properties, the melting point stands out as a critical indicator of identity, purity, and stability. For a crystalline substance like 4-hydroxyphenoxyisobutyric acid, a sharp and consistent melting range is a primary hallmark of its pure, unadulterated state. Any deviation, such as a depressed or broadened melting range, can signify the presence of impurities, residual solvents, or even different polymorphic forms, all of which have profound implications for the safety and efficacy of the final drug product.

This guide provides an in-depth, comparative analysis of the principal methods for determining the melting point of crystalline 4-hydroxyphenoxyisobutyric acid. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems. This content is designed for researchers, scientists, and drug development professionals who require not just data, but actionable, trustworthy insights into this fundamental analytical technique. The methodologies discussed align with the standards set forth by major pharmacopeias and regulatory bodies, such as those outlined in the United States Pharmacopeia (USP) chapter <741> Melting Range or Temperature and the International Council for Harmonisation (ICH) Q6A guidelines.[1][2][3][4][5]

Methodologies for Melting Point Determination: A Comparative Overview

The selection of an appropriate method for melting point determination depends on the required accuracy, the amount of sample available, and the specific information sought. Here, we compare the three most relevant techniques for the analysis of a crystalline API like 4-hydroxyphenoxyisobutyric acid: the classical Capillary Method, the thermodynamic approach of Differential Scanning Calorimetry (DSC), and the visual precision of Hot-Stage Microscopy (HSM).

The Capillary Method: The Pharmacopeial Standard

The capillary method is the most widely recognized and utilized technique for melting point determination in quality control laboratories.[6] Its principle is straightforward: a small, packed column of the powdered sample in a thin-walled glass capillary tube is heated at a controlled rate. The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are visually observed and recorded as the melting range.[7][8]

Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Analysis

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[9][10][11] When the sample melts, it absorbs energy (an endothermic process), which is detected as a significant change in heat flow. The resulting peak on the thermogram provides a highly accurate melting point (typically taken at the peak's onset or maximum) and also quantifies the enthalpy of fusion, offering deeper thermodynamic insights into the material's crystal lattice.[12][13] For these reasons, DSC is often considered the gold standard for determining melting points during drug development.[12]

Hot-Stage Microscopy (HSM): Visualizing the Transition

HSM combines the visual advantage of microscopy with precise temperature control.[14][15] A small quantity of the crystalline sample is placed on a microscope slide on a programmable heating stage. This allows for direct observation of changes in crystal morphology, sublimation, decomposition, and the melting process itself on a particle-by-particle basis.[6][12][15] This method is exceptionally valuable for studying polymorphism and for situations where the sample amount is extremely limited.[12]

Data Presentation: Comparative Analysis of Methods

The following table provides a succinct comparison of the key attributes of each method to guide selection for specific applications.

FeatureCapillary Method (e.g., Mel-Temp)Differential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Principle of Operation Visual detection of phase transition in a heated capillary tube.[6]Measures heat flow difference between sample and reference during a controlled temperature ramp.[9][10]Microscopic observation of the sample on a temperature-controlled stage.[14][15]
Accuracy & Precision Moderate; operator-dependent.High; instrument-controlled and highly reproducible.[6][9]Very High; allows for precise visual confirmation.[6]
Sample Size 2-5 mg1-10 mg< 1 mg (single crystals can be used).[12]
Information Provided Melting range (onset and clear points).Melting point, enthalpy of fusion, glass transitions, crystallization events.[9][10]Visual record of melting, morphology changes, polymorphism, sublimation.[12][14]
Subjectivity High; relies on visual interpretation by the operator.Low; data is instrument-generated and analyzed via software.Moderate; requires operator interpretation of visual cues.
Regulatory Acceptance Widely accepted (USP <741>, Ph. Eur.).[2][6]Widely accepted (ICH Q6A).[1][3][5][12]Primarily a research and characterization tool; complementary to other methods.[6]
Best Applications Routine Quality Control, teaching laboratories.In-depth material characterization, purity analysis, polymorphism screening.[11][12]Polymorphism studies, analysis of minute sample quantities, observing decomposition phenomena.[6][15]

Experimental Protocol: USP <741> Compliant Capillary Method

This protocol details the determination of the melting range of 4-hydroxyphenoxyisobutyric acid using a modern digital melting point apparatus, adhering to the principles of USP Class Ia.[2]

Step 1: Sample Preparation (The Foundation of Accuracy)
  • Causality: The sample must be completely dry, as moisture can act as an impurity, leading to a depressed and broadened melting range.[16][17] Pulverization ensures uniform packing and efficient heat transfer through the sample column.[18][19]

  • Procedure:

    • Dry the crystalline 4-hydroxyphenoxyisobutyric acid in a vacuum desiccator over a suitable drying agent for at least 24 hours.[7]

    • Place a small amount of the dried sample onto a clean watch glass.

    • Using a spatula, gently crush the crystals into a fine, uniform powder.

Step 2: Capillary Tube Packing (Ensuring Consistent Results)
  • Causality: A properly packed capillary with a consistent column height is crucial. Too little sample makes observation difficult, while too much creates a thermal gradient within the sample, resulting in a broadened melting range.[7][16]

  • Procedure:

    • Take a USP-compliant capillary tube (sealed at one end).[7]

    • Press the open end of the capillary into the powdered sample, forcing a small amount into the tube.

    • Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. Alternatively, drop the tube down a long glass tube to promote tight packing.[16]

    • Repeat until a packed column of 2.5–3.5 mm is achieved.[7]

Step 3: Instrument Calibration & Setup (A Self-Validating System)
  • Causality: The accuracy of the instrument's temperature sensor is paramount. Calibration with USP Melting Point Reference Standards ensures that the instrument's readings are traceable and accurate.[2][18][20]

  • Procedure:

    • Prior to running the sample, verify the instrument's calibration using at least two USP reference standards that bracket the expected melting point of the test sample.

    • The measured values must fall within the acceptable ranges specified for the reference standards. If not, the instrument requires adjustment according to the manufacturer's instructions.

Step 4: Melting Range Determination (A Two-Stage Approach)
  • Causality: A rapid preliminary run provides an approximate melting point, saving time. The subsequent, slower determination ensures that the sample and thermometer are in thermal equilibrium, yielding an accurate result.[21] A heating rate of 1°C/minute is specified by the USP to ensure this equilibrium.[2][7]

  • Procedure:

    • Rapid Determination (Scout Run):

      • Place a packed capillary into the heating block.

      • Set a rapid heating rate (e.g., 10-20°C/minute).[17]

      • Record the approximate temperature at which the sample melts.

    • Accurate Determination:

      • Allow the instrument to cool to at least 20°C below the approximate melting point.[21]

      • Insert a fresh, properly packed capillary.

      • Set the starting temperature to ~10-15°C below the approximate melting point.[21]

      • Set the heating rate to 1°C/minute.[2][7]

      • Record the onset temperature : the temperature at which the first droplet of liquid is visible.[21]

      • Record the clear point temperature : the temperature at which the last solid particle melts into a transparent liquid.[8][21]

      • The recorded melting range is from the onset to the clear point.

    • Repeat the accurate determination at least twice with fresh samples. The results should be consistent.[21]

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and troubleshooting logic.

MeltingPointWorkflow cluster_prep Step 1: Sample Preparation cluster_pack Step 2: Capillary Packing cluster_run Step 3: Determination cluster_record Step 4: Data Recording Dry Dry Sample (Vaccum Desiccator) Pulverize Pulverize to Fine Powder Dry->Pulverize Load Load Powder into Capillary Pulverize->Load Pack Pack to 2.5-3.5 mm Height Load->Pack Scout Rapid Scout Run (~10°C/min) Pack->Scout Accurate Accurate Run (1°C/min) Scout->Accurate Note Approx. MP Cool Down >20°C Record_Onset Record Onset Temperature Accurate->Record_Onset Record_Clear Record Clear Point Temperature Record_Onset->Record_Clear Report Report as Melting Range Record_Clear->Report

Caption: Workflow for Capillary Melting Point Determination.

Caption: Troubleshooting Guide for Atypical Melting Behavior.

Factors Influencing Melting Point Determination of 4-hydroxyphenoxyisobutyric Acid

As a molecule with both a carboxylic acid and a phenolic hydroxyl group, 4-hydroxyphenoxyisobutyric acid possesses functional groups capable of strong intermolecular hydrogen bonding.[22] This contributes to its crystalline nature and influences its melting behavior. Several factors must be carefully controlled to ensure an accurate determination:

  • Purity: This is the most significant factor. Impurities disrupt the crystal lattice, requiring less energy to break it down.[23] This results in both a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.[8]

  • Heating Rate: As mandated by pharmacopeial methods, a slow heating rate is essential.[21] If heated too quickly, the temperature of the heating block will rise faster than the heat can be transferred to the sample, leading to an erroneously high and broad melting range.[24]

  • Polymorphism: Many APIs can exist in multiple crystalline forms (polymorphs), each with a distinct crystal lattice and, consequently, a different melting point. It is crucial to ensure that the sample being tested is a single, known polymorphic form. Techniques like DSC and HSM are invaluable for identifying and characterizing different polymorphs.[6][12]

  • Thermal Decomposition: Some organic compounds, particularly those with multiple functional groups, may decompose at or near their melting point.[2] This is often observed as a color change (darkening), charring, or evolution of gas. If this occurs, a sharp melting point cannot be determined, and the result should be reported as "melts with decomposition" at the temperature where the event begins.

Conclusion

The determination of the melting point of crystalline 4-hydroxyphenoxyisobutyric acid is a fundamental yet nuanced analytical task. While the Capillary Method remains the workhorse for routine quality control due to its simplicity and regulatory acceptance, a comprehensive characterization often necessitates orthogonal techniques. Differential Scanning Calorimetry offers unparalleled accuracy and thermodynamic data, making it the preferred method for in-depth analysis and purity assessment. Hot-Stage Microscopy provides invaluable visual insights, especially when investigating polymorphism or when sample quantities are scarce.

By understanding the principles, advantages, and limitations of each method, and by adhering to a rigorously controlled experimental protocol, researchers and drug development professionals can generate accurate and reliable melting point data. This data is not merely a number but a critical quality attribute that underpins the identity, purity, and consistency of the API, ensuring the development of safe and effective medicines.

References

  • ICH. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. [Link]

  • United States Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. USP-NF. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Teasdale, A. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • ICH. (1999). Topic Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Chemical Substances. Scientific Research Publishing. [Link]

  • Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. [Link]

  • USP-NF. <741> Melting Range or Temperature. [Link]

  • Microtrace. Hot Stage Microscopy. [Link]

  • Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • University of Calgary. Melting Point Determination. [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • Edisco. Melting point determination. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • Linkam Scientific. (2023). Hot Stage Microscopy. [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • Zscheile, F. P., & White, J. W. (1940). Microscope Hot Stage for Determination of Melting Points: Application to Carotenoid Pigments. Industrial & Engineering Chemistry Analytical Edition. [Link]

  • Improved Pharma. (2024). DSC hot stage microscopy. [Link]

  • Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]

  • Covalent Metrology. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Dynalene Labs. Melting, Freezing, and Phase Transition Analysis. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • HSCprep. (2025). Understanding Melting Points in Organic Chemistry. [Link]

  • Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. [Link]

Sources

Comparative

Comparative metabolic stability of propanoic vs 2-methylpropanoic acid derivatives

An In-Depth Guide to the Comparative Metabolic Stability of Propanoic vs. 2-Methylpropanoic Acid Derivatives for Drug Development Professionals In the landscape of medicinal chemistry and drug development, understanding...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Metabolic Stability of Propanoic vs. 2-Methylpropanoic Acid Derivatives for Drug Development Professionals

In the landscape of medicinal chemistry and drug development, understanding and optimizing the metabolic stability of a lead compound is paramount. A molecule's metabolic fate directly influences its pharmacokinetic profile, dictating critical parameters such as half-life, bioavailability, and potential for drug-drug interactions. Among the myriad of structural motifs employed in drug design, carboxylic acids are prevalent due to their ability to engage in key biological interactions. This guide provides a detailed comparative analysis of two closely related acidic moieties: propanoic acid and its α-methylated counterpart, 2-methylpropanoic acid.

This analysis will delve into the underlying biochemical mechanisms that differentiate their metabolic pathways, present comparative experimental data, and provide robust, field-proven protocols for assessing metabolic stability in your own research. Our focus is to explain the causality behind these differences, empowering researchers to make informed decisions in the design of more stable and efficacious drug candidates.

The Decisive Impact of the α-Methyl Group: A Mechanistic Overview

The primary structural difference between a propanoic acid derivative and a 2-methylpropanoic acid derivative is the presence of a methyl group on the carbon atom alpha (α) to the carboxyl group. This seemingly minor addition has profound consequences for the molecule's interaction with key drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

Phase I Metabolism: The Role of Steric Hindrance against Oxidation

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions, with the goal of introducing or exposing functional groups to increase hydrophilicity.[1] The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the main catalysts for these oxidative transformations.[2][3]

For a simple propanoic acid derivative, the α-carbon is susceptible to CYP-mediated hydroxylation. However, the introduction of an α-methyl group, as in the 2-methylpropanoic acid moiety, provides significant steric hindrance .[4] This bulky group physically obstructs the enzyme's active site from accessing the α-carbon and adjacent positions, a strategy commonly known as "metabolic blocking".[5] This effectively shields a potential site of metabolism, forcing the enzymes to target other, less-hindered positions on the molecule or slowing the overall rate of metabolism. Phenylpropanolamine, for instance, has an α-methyl group that helps it avoid metabolism by monoamine oxidases (MAOs).[6]

Phase II Metabolism: Conjugation via Glucuronidation

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion.[7] For carboxylic acids, the most important Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[8][9] This process forms an acyl glucuronide, a highly polar metabolite.

Both propanoic and 2-methylpropanoic acid derivatives are substrates for UGT enzymes.[8] While the α-methyl group can influence the rate of glucuronidation, this effect is less straightforward than its role in blocking oxidation. The steric bulk may slightly alter the binding affinity for the UGT active site, but glucuronidation of the carboxyl group typically remains a major clearance pathway for both structural classes. It is important to note that acyl glucuronides can sometimes be reactive metabolites, a factor to consider in drug safety assessments.[10]

Visualizing the Metabolic Divergence

The following diagram illustrates the principal metabolic pathways for a generic propanoic acid derivative versus a 2-methylpropanoic acid derivative, highlighting the protective effect of the α-methyl group against oxidation.

G cluster_0 Propanoic Acid Derivative cluster_1 2-Methylpropanoic Acid Derivative Propanoic_Parent R-CH₂-CH₂-COOH Propanoic_Oxidation α-Hydroxylation (R-CH₂-CH(OH)-COOH) Propanoic_Parent->Propanoic_Oxidation CYP450 (Phase I) Propanoic_Glucuronide Acyl Glucuronide Propanoic_Parent->Propanoic_Glucuronide UGTs (Phase II) Methylpropanoic_Parent R-CH₂-CH(CH₃)-COOH Methylpropanoic_Block α-Hydroxylation Blocked Methylpropanoic_Parent->Methylpropanoic_Block Steric Hindrance Methylpropanoic_Glucuronide Acyl Glucuronide Methylpropanoic_Parent->Methylpropanoic_Glucuronide UGTs (Phase II) Methylpropanoic_SideChain_Oxidation Side-Chain Oxidation (at R group) Methylpropanoic_Parent->Methylpropanoic_SideChain_Oxidation CYP450 (Phase I) G cluster_workflow Microsomal Stability Assay Workflow Prep 1. Prepare Reagents - Compound dilutions - Microsome suspension - NADPH solution PreIncubate 2. Pre-incubation Add compound and microsomes to plate. Equilibrate at 37°C. Prep->PreIncubate Initiate 3. Initiate Reaction Add NADPH solution to start the metabolic reaction. PreIncubate->Initiate Timepoints 4. Sample at Timepoints (e.g., 0, 5, 15, 30, 45 min) Quench aliquots with cold ACN + IS. Initiate->Timepoints Process 5. Process Samples Centrifuge plates to pellet protein. Timepoints->Process Analyze 6. LC-MS/MS Analysis Analyze supernatant for remaining parent compound relative to IS. Process->Analyze Data 7. Data Analysis Calculate t½ and CLint. Analyze->Data

General workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw liver microsomes on ice. Prepare a working solution of microsomes (e.g., 0.5 mg/mL) in phosphate buffer. [11][12]Keep on ice.

    • Prepare a 1 µM working solution of the test compound in phosphate buffer. [12] * Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Assay Setup (96-well plate):

    • Add the test compound working solution to the appropriate wells.

    • Add the microsomal suspension to all wells except the "minus cofactor" controls.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the pre-warmed NADPH solution to all wells (except "minus cofactor" controls). The T=0 time point is taken immediately by transferring an aliquot into a collection plate containing cold ACN with IS. [13] * Incubate the reaction plate at 37°C, shaking gently.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction plate to the collection plate to quench the reaction. [11]4. Sample Processing and Analysis:

    • Once all time points are collected, seal and vortex the collection plate.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])

Protocol 2: In Vitro Plasma Stability Assay

This assay is crucial for compounds that may be susceptible to hydrolysis by enzymes present in plasma, such as esterases and amidases. It is particularly important for evaluating ester-based prodrugs, where controlled cleavage is desired, or for identifying liabilities in other chemical series. [14][15] Objective: To determine the stability of a test compound in plasma from various species.

Materials:

  • Frozen plasma (human, rat, etc.) from a reputable supplier

  • Test compound and a stable control compound

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile (ACN) containing an appropriate internal standard (IS)

  • 96-well incubation and collection plates

  • Incubator (37°C), centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw plasma in a 37°C water bath and centrifuge to remove any precipitates.

    • Prepare a 1 µM working solution of the test compound by spiking a small volume of a concentrated DMSO stock into the plasma. [16]Ensure the final DMSO concentration is low (<1%).

  • Assay Setup and Incubation:

    • Aliquot the plasma/compound mixture into wells of an incubation plate.

    • The T=0 sample is taken immediately by transferring an aliquot to a collection plate containing cold ACN with IS. [14] * Place the incubation plate in a 37°C incubator.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer aliquots from the incubation plate to the collection plate containing cold ACN with IS to stop the reaction. [15][17]4. Sample Processing and Analysis:

    • Follow the same processing and LC-MS/MS analysis steps as described in the microsomal stability protocol.

  • Data Analysis:

    • Plot the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the ln-linear plot of concentration vs. time.

Conclusion and Strategic Implications for Drug Design

The comparative analysis of propanoic and 2-methylpropanoic acid derivatives reveals a clear and actionable principle for medicinal chemists: the strategic introduction of an α-methyl group is a highly effective method for enhancing metabolic stability against CYP-mediated oxidation. This "metabolic blocking" can significantly increase a compound's half-life and oral bioavailability by protecting a metabolically labile site.

However, this stability enhancement must be balanced with other pharmacological considerations. While glucuronidation remains a viable clearance pathway for both motifs, the potential for forming reactive acyl glucuronide metabolites should always be assessed. Furthermore, for prodrug strategies that rely on controlled hydrolysis, the inherent stability of the 2-methylpropanoic acid core might be disadvantageous.

By leveraging the foundational knowledge and robust experimental protocols detailed in this guide, researchers can better predict and engineer the metabolic fate of their drug candidates. This rational approach to drug design, grounded in a mechanistic understanding of drug metabolism, is indispensable for accelerating the discovery and development of safer and more effective medicines.

References

  • JoVE. (2025, February 12). Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs.
  • Mercell. metabolic stability in liver microsomes.
  • Sanoh, S., et al. (2012). Predictability of metabolism of ibuprofen and naproxen using chimeric mice with human hepatocytes. Drug Metabolism and Disposition, 40(12), 2293-2299. [Link]

  • Merck Millipore. Metabolic Stability Assays.
  • Cyprotex Evotec. Plasma Stability. [Link]

  • Cyprotex Evotec. Microsomal Stability. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Oda, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Journal of Pharmaceutical Sciences, 110(3), 1269-1275. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of medicinal chemistry, 43(1), 147-59. [Link]

  • Bienta. Plasma Stability Assay. [Link]

  • ResearchGate. The influence of steric hindrance of the N-dealkylation site upon the.... [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • ResearchGate. Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. [Link]

  • ResearchGate. Development and application of high throughput plasma stability assay for drug discovery. [Link]

  • Med Ed 101. (2024, February 28). Ibuprofen Versus Naproxen - Understanding The Nuances. [Link]

  • Wikipedia. Phenylpropanolamine. [Link]

  • Ellis, J. M., et al. (2018). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Biological Chemistry, 293(40), 15588-15600. [Link]

  • Pathak, M., & Agnihotri, V. (2021). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 11(10), 682. [Link]

  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • Al-Majdoub, Z. M., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 13(11), 1893. [Link]

  • Charles River Laboratories. UGT Inhibition, Induction and Phenotyping Assays. [Link]

  • D'Agnano, I., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomolecules, 13(5), 826. [Link]

  • ResearchGate. Metabolism Profiling, and Cytochrome P450 Inhibition & Induction in Drug Discovery. [Link]

  • ResearchGate. UDP-glucuronosyltransferases and clinical drug–drug interactions. [Link]

  • XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. [Link]

Sources

Validation

Technical Guide: UV-Vis Absorption Profiling of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid

Executive Summary This guide details the ultraviolet-visible (UV-Vis) absorption characteristics of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid (CAS: 67648-64-0), a key structural analog of hydroquinone ethers and a meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the ultraviolet-visible (UV-Vis) absorption characteristics of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid (CAS: 67648-64-0), a key structural analog of hydroquinone ethers and a metabolite related to fibrate drugs.

Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral data to provide a comparative analysis against industry-standard alternatives (Hydroquinone and 4-Methoxyphenol). It establishes a validated framework for detection, quantification, and quality control using UV-Vis spectrophotometry.

Chemical Identity & Chromophore Analysis

To understand the spectral behavior of this compound, we must deconstruct its electronic structure.

  • Core Chromophore: The molecule consists of a 1,4-disubstituted benzene ring (para-substitution).

  • Auxochromes:

    • Phenolic Hydroxyl (-OH): A strong auxochrome that donates lone pair electrons into the

      
      -system (
      
      
      
      ), causing a bathochromic (red) shift and hyperchromic (intensity) effect.
    • Alkoxy Ether (-O-C(CH₃)₂-COOH): The isobutyric acid tail is attached via an ether linkage. While the carboxyl group is electronically isolated by the saturated carbon, the ether oxygen acts as a secondary auxochrome, stabilizing the excited state.

Theoretical Transitions

The UV spectrum is dominated by two primary electronic transitions characteristic of 4-alkoxyphenols:

  • E-Band (Ethylene Band):

    
     transition at ~225 nm . High intensity but susceptible to solvent cutoff interference.
    
  • B-Band (Benzenoid Band):

    
     transition at 290 ± 3 nm . Moderate intensity (
    
    
    
    L·mol⁻¹·cm⁻¹).[1][2][3][4] This is the preferred analytical wavelength due to higher selectivity.

ChromophoreAnalysis Substrate 2-(4-Hydroxyphenoxy)- 2-methylpropanoic acid Chromophore Benzene Ring (π-system) Substrate->Chromophore Auxochrome1 Phenolic -OH (Strong Donor) Substrate->Auxochrome1 Auxochrome2 Ether Oxygen (Moderate Donor) Substrate->Auxochrome2 Transition π → π* Transition (λmax ~290 nm) Chromophore->Transition UV Excitation Auxochrome1->Chromophore Electron Donation Auxochrome2->Chromophore Electron Donation

Figure 1: Structural decomposition of the chromophore showing the electronic contributions leading to the characteristic 290 nm absorption band.

Comparative Performance Analysis

The following table compares the target compound with its parent molecule (Hydroquinone) and its closest spectral analog (4-Methoxyphenol/MEHQ).

Table 1: Spectral Comparison of Alternatives
FeatureTarget Compound Hydroquinone (HQ) 4-Methoxyphenol (MEHQ)
Primary

290 - 293 nm 293 nm288 - 290 nm
Molar Absorptivity (

)
~3,000 L·mol⁻¹·cm⁻¹~2,800 L·mol⁻¹·cm⁻¹~3,100 L·mol⁻¹·cm⁻¹
Secondary

~225 nm~222 nm~224 nm
Solvent Sensitivity High (Due to COOH/OH)ModerateModerate
Oxidation Stability Moderate (Phenol ring)Low (Rapidly oxidizes to Quinone)Moderate
HPLC Selectivity High (Acidic tail shifts RT)Low (Elutes early)Moderate
Key Insights for Researchers:
  • Differentiation: While the UV spectra of the Target and MEHQ are nearly identical, the isobutyric acid tail on the Target provides a "handle" for separation. In Reverse Phase HPLC (RP-HPLC), the Target's retention time can be manipulated significantly by altering mobile phase pH (ionizing the -COOH), whereas MEHQ is less affected by pH shifts.

  • Stability Advantage: The Target is sterically bulkier than Hydroquinone, offering slightly better resistance to rapid air oxidation, though precautions (amber glassware) remain necessary.

Experimental Protocol: Validated Quantification Method

Objective: To accurately quantify 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid using UV-Vis spectrophotometry or HPLC-UV.

Reagents & Standards[5]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile/Water (50:50 v/v).

    • Why? Methanol ensures complete solubility of the organic acid while preventing the ionization shifts seen in unbuffered water.

  • Blank: Pure solvent used for dissolution.

Sample Preparation Workflow
  • Stock Solution: Dissolve 10.0 mg of substance in 10 mL Methanol (Conc. = 1000 µg/mL).

  • Working Standards: Serially dilute to 10, 20, 40, 60, and 80 µg/mL.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove particulates that cause scattering.

Measurement Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Scan Range: 200 nm – 400 nm.

  • Path Length: 1.0 cm (Quartz Cuvette).

  • Target Wavelength: 291 nm (Determine exact

    
     from scan of 40 µg/mL standard).
    
Self-Validating Quality Control

To ensure data integrity (E-E-A-T), perform the "Ratio Check" :

  • Measure Absorbance at

    
     (e.g., 291 nm).
    
  • Measure Absorbance at the valley/shoulder (e.g., 250 nm).

  • Calculate Ratio

    
    .
    
    • Pass Criteria: The ratio should remain constant (±5%) across all concentrations. A deviation indicates impurities or solvent contamination.

Workflow Start Sample Preparation Dissolve Dissolve 10mg in MeOH (Stock: 1000 ppm) Start->Dissolve Dilute Serial Dilution (10 - 80 ppm) Dissolve->Dilute Scan UV Scan (200-400nm) Locate λmax (~291 nm) Dilute->Scan Check QC: Ratio Check (A291 / A250) Scan->Check Check->Dissolve If Ratio Fails Quant Construct Calibration Curve (Beer-Lambert Law) Check->Quant If Ratio Constant

Figure 2: Analytical workflow for the quantification of the target compound, including a self-validating QC step.

Factors Influencing Absorption (Troubleshooting)

pH Effects (Bathochromic Shift)

The phenolic proton (


) is sensitive to basic conditions.
  • Acidic/Neutral pH: The molecule exists as the free phenol.

    
     nm.
    
  • Basic pH (>10): The phenol deprotonates to a phenolate anion. This causes a Red Shift (to ~305-310 nm) and a significant increase in absorbance intensity.

  • Recommendation: Always buffer samples to pH < 7.0 (using 0.1% Formic Acid or Phosphoric Acid) to maintain spectral consistency.

Solvent Cutoff

Avoid using Acetone or Ethyl Acetate as solvents; they absorb strongly below 330 nm and 260 nm respectively, masking the target's primary bands.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Hydroquinone. NIST Chemistry WebBook, SRD 69.[5][6] Available at: [Link]

  • PubChem. 4-Methoxyphenol (Mequinol) Spectral Data. National Library of Medicine. Available at: [Link]

  • Sielc Technologies. UV-Vis Spectrum of Hydroquinone and HPLC Method Development. Available at: [Link]

Sources

Comparative

Technical Comparison: 2-(4-Hydroxyphenoxy)-2-methylpropanoic Acid vs. Its Ethyl Ester

[1] Executive Summary & Structural Context[2][3][4][5] In drug development—particularly within the fibrate class of lipid-lowering agents and specific herbicide synthesis—distinguishing between a carboxylic acid metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context[2][3][4][5]

In drug development—particularly within the fibrate class of lipid-lowering agents and specific herbicide synthesis—distinguishing between a carboxylic acid metabolite and its ester prodrug/precursor is a critical quality attribute.

The two compounds are:

  • The Acid: 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid (often the active metabolite).

  • The Ester: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (often the synthetic intermediate or prodrug).

The Critical Challenge: Both molecules possess a phenolic hydroxyl group (


). Standard "phenol" tests (like ferric chloride) will be positive for both. Therefore, differentiation must rely strictly on the transformation of the carboxyl moiety.
Structural Relationship

The following diagram illustrates the structural relationship and the specific functional group interchange that dictates the analytical strategy.

ChemicalStructure cluster_legend Key Structural Difference Ester Ethyl Ester (Hydrophobic/Prodrug) -COOCH2CH3 Reaction Hydrolysis (Esterase/Base) Ester->Reaction In vivo / In vitro Acid Carboxylic Acid (Polar/Metabolite) -COOH Reaction->Acid Cleavage of Ethyl Group Diff The Phenol (-OH) is present in BOTH. Differentiation relies solely on the Carboxyl tail.

Figure 1: Structural relationship between the ethyl ester and the free acid. Note that the phenolic moiety remains constant.

Physicochemical Differentiation (The "Bench" Test)

Before employing high-end spectroscopy, the most robust method for separation utilizes chemoselective extraction .

The Trap: Many researchers use Sodium Hydroxide (NaOH) for acid extraction. Do not use NaOH for this specific pair.

  • Reasoning: Both the Carboxylic Acid (

    
    ) and the Phenol (
    
    
    
    ) will deprotonate in NaOH, extracting both compounds into the aqueous layer.
  • Solution: Use Sodium Bicarbonate (

    
    ).[1][2][3] It is basic enough (
    
    
    
    ) to deprotonate the Carboxylic Acid, but too weak to deprotonate the Phenol.
Protocol: Chemoselective Partitioning
  • Dissolve: Dissolve 50 mg of the mixture in 10 mL Ethyl Acetate (EtOAc).

  • Extract: Add 10 mL Saturated Aqueous

    
    . Shake vigorously and vent.
    
  • Separate:

    • Organic Layer (Top): Contains the Ester . (Phenol remains protonated/neutral).

    • Aqueous Layer (Bottom): Contains the Acid (as the carboxylate salt).

  • Recovery:

    • Ester: Dry EtOAc layer over

      
       and evaporate.
      
    • Acid:[4][5][1][6][7][8][9][10] Acidify aqueous layer to pH 2 with 1M HCl, then back-extract into EtOAc.

Chromatographic Separation (HPLC)[13]

In Reverse-Phase HPLC (RP-HPLC), the polarity difference driven by the free carboxylic acid vs. the ethyl cap is definitive.

Predicted Retention Behavior (C18 Column)
  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).

  • Mechanism: The Acid is significantly more polar and capable of hydrogen bonding with the aqueous mobile phase, leading to earlier elution. The Ester is lipophilic and interacts strongly with the C18 chains.

CompoundPolarityPredicted Elution OrderRelative Retention Time (RRT)
Acid High (Polar)First (Early eluting)~ 1.00 (Reference)
Ester Low (Non-polar)Second (Late eluting)~ 1.50 - 2.00

Critical Method Parameter: Ensure the mobile phase pH is acidic (pH < 3). If the pH is neutral (pH 7), the Acid will ionize to the carboxylate (


) and elute near the void volume (

), potentially co-eluting with solvent fronts.

Spectroscopic Characterization (The Definitive Proof)

When structural confirmation is required, NMR and IR provide indisputable evidence.

A. Nuclear Magnetic Resonance ( NMR)

The proton NMR provides the clearest "diagnostic signals." You are looking for the presence or absence of the ethyl group.

FeatureAcid (

Signals)
Ethyl Ester (

Signals)
Diagnostic Value
Ethyl Group (

)
Absent Quartet (

ppm, 2H)Triplet (

ppm, 3H)
Definitive
Carboxyl Proton (

)
Broad Singlet (

ppm)
Absent Definitive (if dry DMSO is used)
Gem-Dimethyl (

)
Singlet (

ppm)
Singlet (

ppm)
Supportive (Minor shift)
Aromatics (Phenol)

ppm (AA'BB')

ppm (AA'BB')
Non-diagnostic (Present in both)
B. Infrared Spectroscopy (FT-IR)

IR is useful for quick solid-state identification.

  • Carbonyl Stretch (

    
    ): 
    
    • Acid: Typically 1700–1725 cm⁻¹ .[5]

    • Ester: Shifts to higher energy, typically 1735–1750 cm⁻¹ .

  • Hydroxyl Region (

    
     cm⁻¹): 
    
    • Acid: Shows a "messy," very broad absorption spanning 3300–2500 cm⁻¹ (due to carboxylic acid dimerization) superimposed on the C-H stretches.[4]

    • Ester: Shows a cleaner, sharper band around 3200–3400 cm⁻¹ corresponding only to the phenolic O-H.

Analytical Decision Matrix

Use the following workflow to determine the identity of an unknown sample suspected to be one of these two compounds.

DecisionMatrix Start Unknown Sample (Acid or Ethyl Ester?) Test1 Solubility Test (Partition in EtOAc / Sat. NaHCO3) Start->Test1 Result1A Extracts into Aqueous Phase Test1->Result1A Acidic (pKa ~4.5) Result1B Remains in Organic Phase Test1->Result1B Neutral (pKa > 8) Confirm Confirmation (1H NMR) Result1A->Confirm Result1B->Confirm SignalA Broad Singlet ~12 ppm NO Ethyl Signals Confirm->SignalA Acid Profile SignalB Quartet ~4.2 ppm Triplet ~1.2 ppm Confirm->SignalB Ester Profile FinalA IDENTIFIED: Acid Form SignalA->FinalA FinalB IDENTIFIED: Ethyl Ester Form SignalB->FinalB

Figure 2: Analytical workflow for definitive identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[11] (General reference for IR and NMR shifts of carboxylic acids vs esters).

  • PubChem. (n.d.).[11][12] Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (Compound Summary). National Library of Medicine.[11] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.
  • Dolan, J. W. (2010). HPLC Solutions: Retention of Ionizable Compounds. Separation Science. (Reference for pH effects on carboxylic acid retention in RP-HPLC).

Sources

Validation

Precision in Fibrate Impurity Profiling: A Comparative Guide to Reference Standards for 2-(4-Hydroxyphenoxy)-2-methylpropanoic Acid

Introduction: The "Invisible" Backbone of Fenofibrate In the high-stakes arena of fibrate drug development, 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid (HMPA) occupies a critical but often misunderstood role. It is not t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Backbone of Fenofibrate

In the high-stakes arena of fibrate drug development, 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid (HMPA) occupies a critical but often misunderstood role. It is not the active pharmaceutical ingredient (Fenofibrate), nor is it the active metabolite (Fenofibric Acid). Rather, it is the structural backbone —the ether-linked scaffold formed before the introduction of the chlorobenzoyl pharmacophore.

Commonly identified as Impurity B (in some pharmacopeial contexts) or a Key Starting Material (KSM) intermediate, its accurate quantification is essential for two reasons:

  • Process Control: It serves as a marker for incomplete acylation during Fenofibrate synthesis.

  • Degradation Profiling: It represents the "skeletal" breakdown product if the benzoyl linkage is cleaved.

Crucial Distinction: Unlike many phenoxy-propionic acid herbicides which are chiral, HMPA is achiral due to the gem-dimethyl substitution at the


-carbon. This guide evaluates the reference standard options available for this molecule, distinguishing between "Synthesis Grade" reagents and "Analytical Grade" standards required for GMP release testing.

Comparative Analysis of Reference Standard Grades

Selecting the wrong grade of HMPA can introduce quantification errors of up to 5-10%, primarily due to hygroscopicity and phenolic oxidation.

Table 1: Performance Matrix of HMPA Reference Standards
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Standard (Secondary) Option C: Reagent/Synthesis Grade
Purity (Chromatographic) > 99.8%> 99.0%95.0% - 98.0%
Assay Verification qNMR & Mass Balance (ISO 17034)HPLC (Area %)Titration (often unreliable)
Water Content Quantified (KF) & subtractedQuantified (KF)Variable (Hygroscopic)
Traceability SI Units (NIST/BIPM)Traceable to CRM/USPNone
Oxidation State Protected (Argon/N2)Standard PackagingOften oxidized (Tan/Brown)
Primary Use Method Validation, CalibrationRoutine QC ReleaseSynthesis, ID only
The "Hidden" Variable: Hygroscopicity & Oxidation

HMPA contains both a carboxylic acid and a phenolic hydroxyl group.

  • Risk: In synthesis-grade material, the phenol moiety is prone to oxidation, turning the powder from white to pink/tan. This oxidation product (quinone type) has a drastically different UV extinction coefficient at 280 nm, leading to massive response factor errors if used as a calibrator.

  • Recommendation: For quantitative impurity profiling, Option B (Analytical Standard) is the minimum requirement. It must be stored at +2°C to +8°C under desiccated conditions.

The Self-Validating Protocol: HPLC-UV Analysis

This protocol is designed to be "self-validating" by leveraging the distinct ionization behavior of HMPA.

Mechanistic Rationale
  • Column Choice: A C18 column is standard, but end-capping is critical to prevent tailing of the free carboxylic acid.

  • Mobile Phase pH: The pKa of the carboxylic acid is ~4.5. To ensure robust retention and peak shape, the pH must be suppressed (pH < 3.0) to keep the molecule in its neutral (protonated) form.

  • Detection: The phenolic ring provides a strong UV chromophore at 280 nm.

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: High-density C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detector: UV at 280 nm.[][3]

2. Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 90 10 Initial hold to retain polar HMPA
5.0 90 10 Isocratic platform for stable baseline
20.0 40 60 Elute Fenofibrate/Fenofibric Acid
25.0 40 60 Wash

| 25.1 | 90 | 10 | Re-equilibration |

3. System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between HMPA (RT ~6 min) and Fenofibric Acid (RT ~12 min).

  • Tailing Factor: < 1.5 (Indicates successful suppression of acid ionization).

  • S/N Ratio: > 10 for the LOQ standard (0.05% level).

Visualizing the Workflow & Pathway

Diagram 1: Impurity Origin & Analytical Pathway

This diagram illustrates where HMPA fits into the Fenofibrate lifecycle and how to qualify the standard.

HMPA_Analysis cluster_synthesis Synthesis Pathway cluster_qualification Standard Qualification Workflow SM1 Hydroquinone HMPA HMPA (Target) 2-(4-Hydroxyphenoxy)-2- methylpropanoic acid SM1->HMPA Etherification SM2 Acetone / Chloroform (Bargellini Reaction) SM2->HMPA Feno_Acid Fenofibric Acid (Active Metabolite) HMPA->Feno_Acid Acylation (4-Cl-Benzoyl Cl) Fenofibrate Fenofibrate (API) Feno_Acid->Fenofibrate Esterification Raw Raw Material (Synthesis Grade) Purify Recrystallization (Remove Quinones) Raw->Purify If Color > Off-White Char Characterization (HPLC + qNMR + KF) Purify->Char Valid Valid Reference Standard Char->Valid Purity > 99.0%

Caption: Figure 1. Left: The synthesis pathway showing HMPA as the precursor to Fenofibrate. Right: The decision tree for qualifying a reference standard.

References

  • European Patent Office. Process for the preparation of Fenofibrate.[4] EP 0 245 156 B1.[4] (Describes the etherification of hydroquinone to form HMPA).

  • Salo, P.K., et al. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.[1][5] Journal of Chromatographic Science, 44(4), 200–204. (Provides foundational methodology for phenoxy-isobutyric acid derivatives).

  • United States Pharmacopeia (USP). Fenofibrate Monograph: Organic Impurities. (Establishes the regulatory requirement for resolving acidic intermediates).

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[6] (The standard defining CRM accreditation).[6][7]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Hydroxyphenoxy)-2-methylpropanoic Acid

Researchers and laboratory personnel engaged in drug development and scientific research are routinely tasked with the safe handling and disposal of a wide array of chemical compounds. Among these, 2-(4-Hydroxyphenoxy)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and laboratory personnel engaged in drug development and scientific research are routinely tasked with the safe handling and disposal of a wide array of chemical compounds. Among these, 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid, a carboxylic acid derivative, requires meticulous disposal procedures to ensure the safety of laboratory staff and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.

The procedural integrity of this guide is built upon the foundational principles of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450). This standard mandates the implementation of a comprehensive Chemical Hygiene Plan (CHP) for all laboratories.[1][2][3] A robust CHP is the cornerstone of laboratory safety, outlining specific procedures for handling, storing, and disposing of hazardous chemicals to minimize employee exposure.[2][4]

I. Hazard Identification and Risk Assessment

Before initiating any disposal process, a thorough understanding of the chemical's hazards is paramount. 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid is classified as a hazardous substance that poses the following risks:

  • Serious Eye Damage/Irritation: The compound is known to cause serious eye damage or irritation.[5][6]

  • Skin Irritation: Contact with the skin can lead to irritation.[7][8]

  • Respiratory System Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[7][8]

Given these hazards, adherence to stringent safety protocols is not merely a recommendation but a necessity. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard Statement(s)Signal WordPictogram
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage / H319: Causes serious eye irritationDanger / WarningGHS05 (Corrosion) / GHS07 (Exclamation Mark)
Skin IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

This data is synthesized from multiple Safety Data Sheets for 2-(4-Hydroxyphenoxy)propionic acid and its isomers.[5][7]

II. Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure during handling and disposal, the use of appropriate engineering controls and Personal Protective Equipment (PPE) is mandatory.

  • Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[5][6]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or apron are required to prevent skin contact.[5][6][8]

    • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH-approved respirator should be used in accordance with the institution's respiratory protection program.[8]

III. Step-by-Step Disposal Protocol

The disposal of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid must be managed as a regulated chemical waste stream. The following workflow provides a systematic approach to its collection and disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Temporary Storage & Disposal A 1. Assess Hazards (Review SDS) B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Waste Container (Labeled, Compatible Material) B->C D 4. Collect Waste Material (Solid or Solution) E 5. Securely Seal Container D->E F 6. Decontaminate Exterior of Container E->F G 7. Store in Designated Satellite Accumulation Area H 8. Arrange for Hazardous Waste Pickup (Contact EHS/HMM) G->H caption Disposal Workflow for 2-(4-Hydroxyphenoxy)-2-methylpropanoic Acid

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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